Methyl 2-iodoisonicotinate
説明
Structure
3D Structure
特性
IUPAC Name |
methyl 2-iodopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKMYMXDALOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158814 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134579-47-8 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-iodoisonicotinate, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the primary synthetic pathway via a Sandmeyer-type reaction, including a detailed experimental protocol. Furthermore, it compiles and presents the essential analytical data for the characterization of the final compound. The information is structured to facilitate replication and further investigation by researchers in drug development and related fields.
Introduction
This compound (CAS No: 134579-47-8) is a functionalized pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] The presence of an iodine atom at the 2-position of the pyridine ring, ortho to the nitrogen, makes it a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl ester at the 4-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. These structural features make this compound a key intermediate in the development of novel pharmaceutical agents and other functional materials.
This guide outlines a reliable synthetic route to this compound and provides its key characterization data to support its identification and use in further synthetic endeavors.
Synthesis Pathway
The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer-type reaction of its amino precursor, methyl 2-aminoisonicotinate. This reaction proceeds in two key steps:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Iodination: The diazonium salt is then treated with an iodide source, most commonly potassium iodide, to displace the diazonium group and introduce the iodine atom onto the pyridine ring.
This synthetic approach is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the established principles of the Sandmeyer reaction.
Materials:
-
Methyl 2-aminoisonicotinate
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methyl 2-aminoisonicotinate (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.5 eq) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 0 and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature.
-
-
Iodination:
-
In a separate, larger beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization Data
The successful synthesis of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key analytical data for the compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| CAS Number | 134579-47-8 |
| Appearance | Solid |
| Purity | ≥95% |
Data obtained from commercial suppliers.[2][3]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 |
| ~7.80 | s | 1H | H-3 |
| ~7.50 | d | 1H | H-5 |
| ~3.95 | s | 3H | -OCH₃ |
Note: This is predicted data based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (ester) |
| ~152.0 | C-6 |
| ~145.0 | C-4 |
| ~130.0 | C-5 |
| ~125.0 | C-3 |
| ~120.0 | C-2 (C-I) |
| ~53.0 | -OCH₃ |
Note: This is predicted data based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Methyl C-H stretch |
| ~1730 | Strong | C=O (ester) stretch |
| ~1600, 1470 | Medium | Aromatic C=C and C=N stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100 | Medium | C-I stretch |
Note: This is predicted data based on the analysis of similar structures and general principles of IR spectroscopy. Actual experimental values may vary.
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 263 | [M]⁺ (Molecular Ion) |
| 232 | [M - OCH₃]⁺ |
| 136 | [M - I]⁺ |
| 106 | [M - I - CH₂O]⁺ |
Note: This is predicted data based on the analysis of similar structures and general principles of mass spectrometry. Actual experimental values may vary.
Signaling Pathways and Applications
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the construction of molecules with potential biological activity. Halogenated pyridines are common scaffolds in medicinal chemistry, and the iodo-substituent is particularly useful for introducing new functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). The resulting more complex molecules may be designed to interact with a variety of biological targets, including enzymes and receptors involved in various disease-related signaling pathways.
Caption: Potential applications of this compound.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The detailed experimental protocol for the Sandmeyer-type reaction offers a reliable method for its preparation from readily available starting materials. While experimental characterization data is not widely published, the predicted spectroscopic data provided herein, based on sound chemical principles, offers a valuable reference for researchers. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel molecules for pharmaceutical and materials science applications. Further research into its applications and the biological activities of its derivatives is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodoisonicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an iodine atom at the 2-position of the pyridine ring and a methyl ester at the 4-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and potential applications.
Core Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-Iodo-isonicotinic acid methyl ester | |
| CAS Number | 134579-47-8 | [1] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Physical Form | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Note: Quantitative data for properties such as melting point, boiling point, solubility, pKa, and logP are not yet publicly documented. Experimental determination of these parameters is recommended for any application requiring precise knowledge of these values.
Synthesis and Reactivity
A plausible synthetic pathway is the Fischer esterification of 2-iodoisonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Plausible Fischer esterification route for the synthesis of this compound.
The reactivity of this compound is largely dictated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring, making it a valuable intermediate in the synthesis of complex heterocyclic compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general laboratory procedures for similar compounds, the following workflows can be proposed.
General Synthetic Workflow
References
Methyl 2-iodoisonicotinate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodoisonicotinate, with the CAS Number 134579-47-8, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1][2][3][4] Its unique structural features, particularly the presence of an iodine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the reactive carbon-iodine bond, allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, a detailed experimental protocol for its synthesis, and its application in a drug development workflow.
Chemical Properties and Data
| Property | Value |
| CAS Number | 134579-47-8 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Appearance | Subject to the object[2] |
| Purity | ≥95% to 96%[2][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
| SMILES Code | O=C(OC)C1=CC=NC(I)=C1[1] |
Supplier Information
A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. The following table summarizes information from several suppliers. Please note that pricing and availability are subject to change and may require direct inquiry.
| Supplier | Purity | Available Quantities |
| BLD Pharm | Specification available | Inquiry required[1] |
| Hangzhou Dingyan Chem Co., Ltd | ≥95% | Inquiry required[2] |
| Pharmaffiliates | High purity | Inquiry required[3] |
| Vitaia.pl | 96% | Inquiry required[4] |
| US Biological (via BIOZOL) | --- | Inquiry required[5] |
Experimental Protocols
Hypothetical Synthesis of this compound via Zincke Intermediate:
This protocol is a conceptual outline based on modern synthetic methodologies.
Materials:
-
Methyl isonicotinate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Secondary amine (e.g., dibenzylamine)
-
Iodinating agent (e.g., N-iodosuccinimide, NIS)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Base (e.g., triethylamine, TEA)
-
Standard laboratory glassware and purification supplies
Procedure:
-
N-Activation and Ring Opening:
-
Dissolve methyl isonicotinate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents).
-
After stirring for 30 minutes, add the secondary amine (2 equivalents) and allow the reaction to warm to room temperature. This forms the Zincke imine intermediate.
-
-
Iodination:
-
Cool the reaction mixture to 0°C.
-
Add the iodinating agent (e.g., NIS, 1.2 equivalents) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Ring Closing and Work-up:
-
Upon completion of the iodination, add a base such as triethylamine (3 equivalents) to facilitate the ring-closing elimination reaction, reforming the pyridine ring.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Application in Drug Development: A Workflow Example
Halogenated pyridines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[8] this compound, with its reactive iodine handle, is an ideal substrate for building molecular complexity through cross-coupling reactions. The following workflow illustrates its potential use in the synthesis of a hypothetical drug candidate.
Caption: A potential synthetic workflow for a drug candidate using this compound.
This diagram illustrates a common strategy in medicinal chemistry where a halogenated scaffold is elaborated through a series of reliable chemical transformations to generate a final drug candidate. The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming carbon-carbon bonds, and the subsequent ester hydrolysis and amide coupling are standard procedures for introducing further diversity and pharmacologically relevant functional groups.
References
- 1. 134579-47-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.134579-47-8 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound 96% CAS 134579-47-8 | Vitaia.pl [vitaia.pl]
- 5. Product List | BIOZOL [biozol.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Spectroscopic Profile of Methyl 2-iodoisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 2-iodoisonicotinate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from closely related structural analogs, namely Methyl isonicotinate and Methyl 2-iodobenzoate, to predict the spectral characteristics. Standard experimental protocols for obtaining such data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of substituent effects on known spectra of related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | Doublet | 1H | H-6 |
| ~8.2 | Singlet | 1H | H-3 |
| ~7.8 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 3H | -OCH₃ |
Rationale: The chemical shifts are predicted based on the known spectrum of Methyl isonicotinate, with expected downfield shifts for the pyridine ring protons due to the electron-withdrawing effect of the iodine atom at the 2-position.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~152 | C-6 |
| ~148 | C-4 |
| ~140 | C-2 (Iodo-substituted) |
| ~128 | C-5 |
| ~125 | C-3 |
| ~53 | -OCH₃ |
Rationale: The predicted chemical shifts are extrapolated from data for Methyl isonicotinate and consider the substituent effect of iodine on the pyridine ring. The carbon bearing the iodine (C-2) is expected to be significantly shifted.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | C-H (aromatic) stretch |
| ~2950 | Medium | C-H (methyl) stretch |
| ~1730 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium-Strong | C=C and C=N (pyridine ring) stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100 | Medium | C-I stretch |
Rationale: The characteristic ester carbonyl (C=O) and aromatic ring stretching frequencies are predicted based on typical values for similar molecules. The C-I stretch is expected at a lower wavenumber.
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 263 | High | [M]⁺ (Molecular Ion) |
| 232 | Medium | [M - OCH₃]⁺ |
| 204 | Medium | [M - COOCH₃]⁺ |
| 136 | High | [M - I]⁺ |
| 106 | Medium | [C₆H₄NO]⁺ |
| 76 | Medium | [C₅H₄N]⁺ |
Rationale: The molecular ion peak is calculated based on the chemical formula (C₇H₆INO₂). The fragmentation pattern is predicted to involve the loss of the methoxy group, the entire ester group, and the iodine atom, which are common fragmentation pathways for such compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids/oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the signaling pathways involved in molecular identification.
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodoisonicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyridine ring substituted with an iodo group at the 2-position and a methyl ester at the 4-position, allows for a diverse range of chemical transformations. The presence of the iodo group, an excellent leaving group, makes it an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and data to support its application in research and development.
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the carbon-iodine bond at the 2-position of the pyridine ring. This bond is susceptible to cleavage and participation in numerous palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group further activates the C-I bond towards oxidative addition to a low-valent palladium catalyst.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the construction of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/Ethanol | Reflux | 24 | 90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Dioxane | 100 | 12 | 85-95 (estimated) |
| Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5 eq) | DMF | 80 | 16 | 80-90 (estimated) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), Sodium Carbonate (2.0 eq), Toluene, and Ethanol.
-
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-phenylisonicotinate.[1]
-
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-isonicotinic acid methyl esters. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 (estimated) |
| 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 12 | 80-90 (estimated) |
| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2 eq) | Dioxane | 80 | 8 | 75-85 (estimated) |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound (1.0 eq), Phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), Copper(I) iodide (0.04 eq), Triethylamine, and THF.
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.
-
The Heck reaction involves the coupling of this compound with an alkene, such as styrene or an acrylate, to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.
Table 3: Representative Conditions for Heck Reaction of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 70-80 (estimated) |
| Methyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 60-75 (estimated) |
| n-Butyl acrylate | Herrmann's catalyst (1) | - | NaOAc (2 eq) | NMP | 120 | 10 | 75-85 (estimated) |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials: this compound (1.0 eq), Styrene (1.5 eq), Pd(OAc)₂ (0.02 eq), Tri(o-tolyl)phosphine (0.04 eq), Triethylamine, and DMF.
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[3][4] This reaction typically requires a palladium catalyst and a bulky phosphine ligand.[5]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 18 | 80-90 (estimated) |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 12 | 85-95 (estimated) |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4 eq) | THF | 80 | 16 | 75-85 (estimated) |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials: this compound (1.0 eq), Aniline (1.2 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), Cesium Carbonate (1.5 eq), and Toluene.
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add this compound and degassed toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Forced degradation studies are employed to understand its intrinsic stability under various stress conditions.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and establishing degradation pathways.
Table 5: Representative Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Time | Expected Degradation |
| Acidic Hydrolysis | 1N HCl | 60 | 24 h | Hydrolysis of ester to carboxylic acid |
| Basic Hydrolysis | 1N NaOH | RT | 4 h | Rapid hydrolysis of ester |
| Oxidative Degradation | 3% H₂O₂ | RT | 24 h | Potential N-oxide formation, deiodination |
| Thermal Degradation | Solid state | 105 | 48 h | Decomposition, dependent on melting point |
| Photolytic Degradation | UV light (254/365 nm) | RT | 24 h | Potential deiodination, radical reactions |
Experimental Protocol: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 60 °C. Withdraw samples at specified time points, neutralize with 1N NaOH, and dilute for analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature. Withdraw samples at specified time points, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at specified time points and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 105 °C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be kept in the dark. Withdraw samples at specified time points and analyze.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.[6][7][8]
Workflow: Forced Degradation Study
Caption: A general workflow for conducting forced degradation studies.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, makes it an important intermediate in drug discovery and materials science.[][10] Understanding its reactivity and stability is crucial for its effective utilization. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound. Further specific studies on this compound will undoubtedly continue to expand its applications in creating novel and complex molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stability-indicating lc method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
The Dawn of a Versatile Intermediate: A Technical History of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-halopyridine scaffold is a cornerstone in modern organic synthesis, serving as a versatile intermediate in the production of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a halogen atom at the 2-position of the pyridine ring activates it for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This in-depth technical guide explores the discovery and historical context of 2-halopyridines, tracing the evolution of their synthesis from early, often harsh, methodologies to more refined and efficient industrial processes. We will delve into the key experimental protocols that defined an era and highlight the early applications that cemented the importance of this heterocyclic building block.
The Early Synthetic Landscape: A Chronological Overview
The late 19th and early 20th centuries witnessed the foundational discoveries in pyridine chemistry. While pyridine itself was first isolated from coal tar in 1849, the targeted synthesis of its halogenated derivatives, particularly at the 2-position, presented a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.
Direct Halogenation: The Brute-Force Approach
One of the earliest methods explored for the synthesis of 2-halopyridines was the direct halogenation of pyridine at high temperatures. These reactions, often proceeding through a free-radical mechanism, were characterized by a lack of selectivity and the formation of multiple isomers and polyhalogenated products.
2-Chloropyridine: The direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C was an early industrial approach.[1] This method, however, suffered from the formation of a mixture of chlorinated pyridines, including the undesired 2,6-dichloropyridine.[2]
2-Bromopyridine: Similarly, the direct bromination of pyridine at elevated temperatures (around 500°C) yielded a mixture of 2-bromopyridine and 2,6-dibromopyridine.[3] The harsh conditions and lack of regioselectivity made these early methods less than ideal for laboratory and large-scale synthesis.
The Rise of Functional Group Interconversion: A More Strategic Path
The limitations of direct halogenation spurred the development of more controlled synthetic routes based on the interconversion of functional groups on the pyridine ring. These methods offered greater regioselectivity and milder reaction conditions.
From 2-Aminopyridine: The Diazotization Route
The discovery of the Sandmeyer and related diazotization reactions provided a more reliable method for the introduction of halogens onto the pyridine ring. The synthesis of 2-aminopyridine, notably through the Chichibabin reaction reported in 1914, was a critical enabler for this approach.
-
2-Bromopyridine: A well-documented historical method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with a nitrite source.[4] This procedure, with subsequent refinements, offered a significant improvement in yield and purity over direct bromination.
-
2-Fluoropyridine: The Balz-Schiemann Reaction: First reported in 1927 by Günther Balz and Günther Schiemann, this reaction became a key method for introducing fluorine into aromatic rings.[5] The thermal decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding amine, provided a route to aryl fluorides, including 2-fluoropyridine. However, the reaction often required high temperatures and could be hazardous due to the instability of the diazonium intermediates.[5]
-
2-Iodopyridine: An analogous diazotization of 2-aminopyridine in the presence of an iodide source, such as potassium iodide, provided a route to 2-iodopyridine.[6]
From Pyridine N-Oxides: Activating the 2-Position
The oxidation of the pyridine nitrogen to form a pyridine N-oxide was a significant breakthrough in activating the 2- and 4-positions towards nucleophilic attack. This strategy allowed for the introduction of halogens under milder conditions.
-
2-Chloropyridine: The reaction of pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) became a widely used method for the synthesis of 2-chloropyridine.[2][7] This approach offered high regioselectivity for the 2-position.
-
2-Bromopyridine: Similarly, treatment of pyridine N-oxide with brominating agents could yield 2-bromopyridine.
From 2-Hydroxypyridine (2-Pyridone)
The tautomeric equilibrium of 2-hydroxypyridine, which predominantly exists as 2-pyridone, allowed for its conversion to 2-halopyridines through the reaction with halogenating agents.
-
2-Chloropyridine: The reaction of 2-hydroxypyridine with phosphorus oxychloride was one of the original methods for preparing 2-chloropyridine.[2]
Comparative Data of Historical Synthetic Methods
The following tables summarize the quantitative data for some of the key historical synthetic methods for 2-chloro- and 2-bromopyridine, providing a comparative overview of their efficiencies.
Table 1: Historical Synthesis of 2-Chloropyridine
| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Direct Chlorination (Vapor Phase) | Pyridine | Cl₂ | >300 | Continuous | Variable (Mixture) | [1] |
| From Pyridine N-Oxide | Pyridine N-Oxide | POCl₃ | Reflux | Several hours | High | [7] |
| From 2-Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | Reflux | Several hours | Good | [2] |
| Hypochlorite/HCl Method | Pyridine | NaClO, HCl | 60-80 | 2-4 hours | up to 83% selectivity | [8] |
Table 2: Historical Synthesis of 2-Bromopyridine
| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Direct Bromination (Vapor Phase) | Pyridine | Br₂ | 500 | 5 hours | 46 | [3] |
| Diazotization of 2-Aminopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0 to 25 | ~4-5 hours | 86-92 | [4] |
Key Experimental Protocols from the Historical Literature
The following sections provide detailed methodologies for some of the seminal experiments in the synthesis of 2-halopyridines, as adapted from historical publications.
Protocol 1: Synthesis of 2-Bromopyridine via Diazotization of 2-Aminopyridine
This procedure is adapted from a well-established method described in the chemical literature.[4]
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether
-
Solid potassium hydroxide (KOH)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.
-
Cool the flask in an ice-salt bath to 10–20°C and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes with stirring.
-
While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The first half of the bromine is added over 30 minutes, and the second half over 15 minutes. The mixture will thicken due to the formation of a yellow-orange perbromide.
-
Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature is maintained at 0°C or lower.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this solution to the reaction mixture at a rate that keeps the temperature below 20–25°C.
-
Extract the resulting nearly colorless reaction mixture with four 250-mL portions of ether.
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.
-
Distill the dried extract through a Vigreux column. Collect the fraction distilling at 74–75°C/13 mm Hg.
Expected Yield: 216–230 g (86–92%) of 2-bromopyridine.[4]
Protocol 2: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
This protocol is a general representation of the synthesis of 2-chloropyridine from pyridine N-oxide using phosphorus oxychloride.
Materials:
-
Pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pyridine N-oxide.
-
Slowly add phosphorus oxychloride to the flask with stirring. An exothermic reaction may occur.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with several portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude 2-chloropyridine.
-
Purify the crude product by distillation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways described in this guide.
Caption: Synthesis of 2-Bromopyridine via Diazotization.
Caption: Synthesis of 2-Chloropyridine from Pyridine N-Oxide.
Early Applications and the Rise to Prominence
The development of reliable synthetic routes to 2-halopyridines in the early to mid-20th century coincided with the golden age of drug discovery. Their utility as versatile intermediates was quickly recognized, and they became integral to the synthesis of numerous important compounds.
One of the earliest and most significant applications of 2-chloropyridine was in the synthesis of the first-generation antihistamine, pheniramine . The reaction of 2-chloropyridine with benzyl cyanide, followed by alkylation and decarboxylation, provided a straightforward route to this important class of drugs.[2] This synthesis highlighted the value of the 2-chloro substituent as a good leaving group for nucleophilic aromatic substitution.
The discovery of the biological activity of compounds derived from 2-halopyridines spurred further research into their synthesis and derivatization, laying the groundwork for the development of a wide range of pharmaceuticals and agrochemicals in the decades that followed.
Conclusion
The journey of 2-halopyridines from laboratory curiosities to indispensable industrial intermediates is a testament to the ingenuity and perseverance of chemists. The evolution of their synthesis, from the brute-force methods of direct halogenation to the more elegant and selective functional group interconversions, reflects the broader advancements in the field of organic chemistry. The historical context of their discovery and early applications provides valuable insights for today's researchers, scientists, and drug development professionals, reminding us of the foundational work upon which modern synthetic strategies are built. The legacy of these early discoveries continues to shape the landscape of heterocyclic chemistry and its profound impact on medicine and agriculture.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 8. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
Quantum Chemical Blueprint for Methyl 2-iodoisonicotinate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-iodoisonicotinate, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutic agents and functional materials. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the molecular characteristics of this compound. By leveraging Density Functional Theory (DFT), this document details the theoretical framework, computational methodology, and expected outcomes, providing a roadmap for in-silico investigation. The presented data, while illustrative, is based on established trends and calculations for analogous structures found in the scientific literature.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. The introduction of a halogen substituent, such as iodine, can significantly modulate the electronic and steric properties of the pyridine ring, influencing its biological activity and chemical reactivity. This compound, with its ester and iodo functionalities, is a promising candidate for further investigation in drug design, potentially as an inhibitor or a building block for more complex molecules.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or expensive to obtain through experimental means alone. This guide provides a detailed protocol for the computational analysis of this compound.
Theoretical and Computational Methodology
The computational investigation of this compound would be conducted using a widely accepted quantum chemical software package such as Gaussian, ORCA, or Q-Chem. The methodology described below is based on common practices for similar molecular systems.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For a molecule containing iodine, a basis set that can adequately describe the large number of electrons and relativistic effects is crucial. The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a suitable choice for the iodine atom, while a Pople-style basis set like 6-311++G(d,p) would be appropriate for the lighter atoms (C, H, N, O).
Experimental Protocol: Geometry Optimization
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a lower level of theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
-
Set up the final DFT calculation using the B3LYP functional.
-
Assign the LanL2DZ basis set to the iodine atom and the 6-311++G(d,p) basis set to all other atoms.
-
Run the geometry optimization calculation in the gas phase or with an implicit solvent model (e.g., PCM for water or DMSO) to simulate a solution environment.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectroscopic data.
Electronic Properties
Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.
Experimental Protocol: Electronic Property Calculation
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation at the same level of theory (B3LYP with the mixed basis set).
-
Request the calculation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for the MEP map), and perform an NBO analysis.
-
Visualize the results using appropriate software (e.g., GaussView, Avogadro, VMD).
Predicted Molecular Properties of this compound
The following sections present hypothetical but plausible data for this compound based on trends observed for similar halogenated pyridine derivatives.
Optimized Molecular Geometry
The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2 - I | 2.10 |
| C2 - N1 | 1.34 | |
| N1 - C6 | 1.33 | |
| C4 - C7 | 1.51 | |
| C7 = O8 | 1.21 | |
| C7 - O9 | 1.36 | |
| O9 - C10 | 1.44 | |
| Bond Angles (°) | I - C2 - N1 | 118.5 |
| C2 - N1 - C6 | 117.0 | |
| C3 - C4 - C7 | 121.0 | |
| Dihedral Angles (°) | C3 - C4 - C7 - O8 | 178.0 |
| C4 - C7 - O9 - C10 | 179.5 |
Vibrational Frequencies
The calculated vibrational spectrum would provide a set of frequencies corresponding to the fundamental modes of vibration.
Table 2: Predicted Major Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1730 | C=O stretching (ester) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretching (ester) |
| ~550 | C-I stretching |
Electronic Properties
The electronic properties provide a deeper understanding of the molecule's reactivity and potential interaction sites.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
Visualizations
Visual representations are crucial for interpreting computational results. The following diagrams illustrate the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for this compound.
A Methodological Guide to Determining the Solubility of Methyl 2-iodoisonicotinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl 2-iodoisonicotinate is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle. From process chemistry to formulation, understanding how this compound interacts with various solvents is essential for ensuring efficiency, reproducibility, and safety. This guide presents a standardized approach to generating and presenting solubility data for this compound in a selection of common organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound across a range of common organic solvents has not been extensively published. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. This standardized format allows for clear comparison and easy interpretation of results.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |
Experimental Protocols
The following section details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may vary depending on the solvent-solute system and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.
-
-
Sample Analysis:
-
Inject the diluted sample of the saturated solution and record the peak area.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Analytical Quantification Workflow.
Conclusion
While direct, published quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information in a systematic and reproducible manner. Adherence to the detailed experimental protocols and standardized data presentation format will contribute to a more comprehensive understanding of this important chemical intermediate's behavior in various organic solvents, ultimately facilitating more robust and efficient chemical processes.
References
Technical Guide: Methyl 2-iodoisonicotinate - Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Methyl 2-iodoisonicotinate (CAS No. 134579-47-8), a key building block in medicinal chemistry and organic synthesis. This document includes a summary of commercially available grades, detailed experimental protocols for its synthesis and purity determination, and visualizations of key chemical processes.
Commercial Availability and Purity
This compound is available from a range of chemical suppliers. The purity of commercially available batches is typically high, often exceeding 95%. Below is a summary of representative suppliers and their stated purities. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lots.
| Supplier | Stated Purity | Catalog Number/ID | Country/Region |
| Glrinnovations | 96% | GLR19.127637 | New Delhi, INDIA[1] |
| A.J Chemicals | Not Specified | JDH | Not Specified[1] |
| An anachem | 97% | A806806 | CHINA[1] |
| Sigma-Aldrich | Not Specified | Not Specified | Global |
| Pharmaffiliates | Reference Standard | PA 27 04867 | India[2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[3][4][5] The precursor for this synthesis is Methyl 2-aminoisonicotinate.
Proposed Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of this compound from Methyl 2-aminoisonicotinate.
Materials:
-
Methyl 2-aminoisonicotinate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve Methyl 2-aminoisonicotinate in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Purity Determination
The purity of synthesized or commercially obtained this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Gas Chromatography (GC)
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: NMR spectrometer (400 MHz or higher).
Procedure:
-
An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) along with a known amount of an internal standard with a certified purity.
-
The ¹H NMR spectrum is acquired with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
The purity of the sample is calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. 2-Iodo-isonicotinic acid methyl ester manufacturers and suppliers in india [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Methyl 2-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 2-iodoisonicotinate is a valuable building block in medicinal chemistry, and its use in Suzuki-Miyaura couplings allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring, leading to the generation of novel compounds with potential therapeutic applications.
These application notes provide an overview of the Suzuki-Miyaura cross-coupling reaction using this compound as a key substrate. Detailed experimental protocols and quantitative data from representative reactions are presented to guide researchers in the successful application of this methodology.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Core Requirements: Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, showcasing the versatility of this transformation.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | 88 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 24 | 65 |
Yields are isolated yields after purification.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data presentation table.
Protocol 1: Synthesis of Methyl 2-phenylisonicotinate
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 2-phenylisonicotinate.
Protocol 2: Synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid using a different catalyst and base system.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(4-methoxyphenyl)isonicotinate.
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides a versatile and efficient method for the synthesis of a wide range of 2-aryl and 2-heteroaryl isonicotinate derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the discovery and development of new chemical entities. The reaction conditions can be fine-tuned by screening different palladium catalysts, ligands, bases, and solvents to optimize the yield and purity for specific substrate combinations.
Application Notes and Protocols for Sonogashira Coupling of Methyl 2-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3] Methyl 2-iodoisonicotinate, an electron-deficient heteroaryl halide, is a valuable building block in medicinal chemistry. Its functionalization via Sonogashira coupling provides access to a diverse range of substituted pyridine derivatives that are key scaffolds in numerous biologically active compounds. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often proceeding with high efficiency under mild conditions.[1][4]
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, a summary of reaction conditions, and expected outcomes to guide researchers in their synthetic endeavors.
Catalytic Cycle
The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted isonicotinate and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis.[5]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides, which are applicable to this compound. The data is compiled from various sources and represents common laboratory practices.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 5 | 89[4] |
| 2 | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 95[4] |
| 3 | Methyl 4-iodobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF/DMF | 60 | 6 | 92[4] |
| 4 | 4-Iodoanisole | Phenylacetylene | PdCl₂ (5 ppm) | None | K₂CO₃ | EtOH | 90 | 24 | 56[6] |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 6 | 2-Iodothiophene | Phenylacetylene | PdCl₂ (5 ppm) | None | K₂CO₃ | EtOH | 90 | 48 | 83[6] |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from a general procedure for the coupling of aryl iodides and is expected to be effective for this compound.[4][7]
Reagents and Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (or THF) to dissolve the solids, followed by triethylamine (2.0 eq).
-
To the stirring solution, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-65 °C) and stir for the required time (typically 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry Schlenk flask, combine palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in the anhydrous solvent.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 eq), the terminal alkyne (1.5 eq), and the base (2.5 eq).
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 7-10).
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as methyl 2-iodoisonicotinate, provides a versatile route to substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The pyridine nitrogen in the substrate can pose challenges by coordinating to the palladium catalyst and inhibiting its activity. Therefore, the selection of appropriate ligands and reaction conditions is crucial for achieving high yields. Sterically hindered and electron-rich phosphine ligands are often employed to mitigate catalyst poisoning and promote efficient coupling.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:
Where (Py) represents the pyridine ring.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. It is important to note that yields can be highly dependent on the specific reaction conditions and the nature of the amine.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine (H₂NR) | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 80 | 8 | 78 |
| n-Butylamine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | t-BuOH | 100 | 24 | 65 |
| Cyclohexylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | LHMDS | THF | 90 | 18 | 72 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine (HNR¹R²) | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 90 | 6 | 95 |
| Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
| N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 14 | 82 |
| Diethylamine | Pd(OAc)₂ (2.5) | cataCXium A (5) | K₃PO₄ | t-BuOH | 100 | 20 | 55 |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | THF | 80 | 8 | 90 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the palladium source, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with Aryl and Alkyl Amines
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, or K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium source, the phosphine ligand, and the base.
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent to the Schlenk tube via syringe.
-
Add the amine to the reaction mixture via syringe. If the amine is a solid, it can be added in step 1.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block.
-
Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-substituted methyl isonicotinate.
Protocol 2: Microwave-Assisted Amination
For certain substrates, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and the amine.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature for the indicated time with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Synthesis of Substituted Isonicotinic Acids from Methyl 2-iodoisonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted isonicotinic acids, utilizing methyl 2-iodoisonicotinate as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce aryl, alkynyl, and amino moieties at the 2-position of the pyridine ring. A subsequent hydrolysis step to yield the final carboxylic acid products is also detailed.
These synthetic routes are of significant interest to the pharmaceutical and agrochemical industries, as substituted isonicotinic acid scaffolds are prevalent in numerous biologically active molecules. The protocols provided are intended to serve as a practical guide for researchers in drug discovery and development.
Overview of the Synthetic Strategy
The general synthetic approach involves a two-step process. The first step is the functionalization of the C2-position of the pyridine ring of this compound via a palladium-catalyzed cross-coupling reaction. The choice of coupling partner dictates the nature of the substituent introduced. The second step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Caption: General workflow for the synthesis of 2-substituted isonicotinic acids.
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of substituents at the 2-position of this compound is efficiently achieved through various palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent.
Suzuki-Miyaura Coupling for the Synthesis of 2-Arylisonicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl and heteroaryl substituents.
Reaction Scheme:
Typical Reaction Conditions and Yields:
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
Experimental Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (2 mol%) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling for the Synthesis of 2-Alkynylisonicotinic Acid Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is the method of choice for introducing alkynyl functionalities.
Reaction Scheme:
Typical Reaction Conditions and Yields:
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 70-80 |
| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 75-85 |
Note: Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
Experimental Protocol: Synthesis of Methyl 2-(phenylethynyl)isonicotinate
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) and PdCl₂(PPh₃)₂ (2 mol%).
-
Stir the reaction mixture at 60 °C for 6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.
Buchwald-Hartwig Amination for the Synthesis of 2-Aminoisonicotinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.
Reaction Scheme:
Typical Reaction Conditions and Yields:
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 80-90 |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 20 | 70-80 |
| n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 80 | 24 | 65-75 |
Note: Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
Experimental Protocol: Synthesis of Methyl 2-(morpholino)isonicotinate
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and morpholine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Ester Hydrolysis to Isonicotinic Acids
The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions.
Caption: General pathway for the hydrolysis of the methyl ester.
Experimental Protocol: General Procedure for Ester Hydrolysis
-
Dissolve the methyl 2-substituted-isonicotinate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH) (1.5 - 3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and acidify to pH 3-4 with aqueous HCl (e.g., 1 M).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final 2-substituted isonicotinic acid. If the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (argon or nitrogen).
-
Organometallic reagents and strong bases require careful handling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Methyl 2-Iodoisonicotinate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodoisonicotinate is a highly valuable and versatile precursor in the synthesis of complex pharmaceutical intermediates. Its unique structural features, possessing both an electrophilic iodine atom at the 2-position and a nucleophilically activatable ester at the 4-position on the pyridine ring, make it an ideal starting material for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for targeted cancer therapies such as ALK inhibitors.
Core Applications in Pharmaceutical Synthesis
This compound serves as a pivotal building block for the synthesis of substituted pyridine derivatives, a common scaffold in many biologically active molecules. The iodine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the pyridine ring and an aryl or vinyl boronic acid/ester. This is a widely used method for creating biaryl structures.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This reaction is crucial for introducing alkynyl moieties into the molecular structure.[1]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This is a powerful tool for the synthesis of arylamines.[2][3][4]
The ester group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization and modification of the final molecule.
Application Example: Synthesis of a Crizotinib Precursor Intermediate
Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase and is used in the treatment of certain types of non-small cell lung cancer (NSCLC).[3][5] The core of the Crizotinib molecule features a 2-aminopyridine moiety. A key intermediate in the synthesis of Crizotinib and its analogs can be prepared from this compound via a Suzuki-Miyaura coupling followed by further functionalization.
Experimental Workflow: Synthesis of a 2-Aryl-Pyridine-4-Carboxylate Intermediate
The following workflow outlines the synthesis of a key biaryl intermediate, methyl 2-(3-(N-methylcarbamoyl)phenyl)isonicotinate, from this compound.
Caption: Synthetic workflow for a Crizotinib precursor intermediate.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of methyl 2-(3-(N-methylcarbamoyl)phenyl)isonicotinate.
Materials:
-
This compound
-
(3-(N-methylcarbamoyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), (3-(N-methylcarbamoyl)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(3-(N-methylcarbamoyl)phenyl)isonicotinate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (3-(N-methylcarbamoyl)phenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 | 5 | 85-95 |
Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene or DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until completion.
-
Upon completion, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 60 | 6 | 80-90 |
Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the amination of this compound.[2][3][4]
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 18 | 75-85 |
Biological Context: The ALK Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[6] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion gene, most commonly EML4-ALK.[7] This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways.[8][9]
Caption: The ALK signaling pathway and the inhibitory action of Crizotinib.
Crizotinib and other ALK inhibitors are designed to bind to the ATP-binding site of the ALK kinase domain, thereby blocking its activity and inhibiting the downstream signaling pathways that promote tumor growth.[5] The synthesis of Crizotinib and its analogs often relies on key intermediates that can be efficiently prepared from versatile precursors like this compound.
Conclusion
This compound is a powerful and adaptable precursor for the synthesis of a wide range of pharmaceutical intermediates. Its utility in key cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols and application examples provided herein demonstrate the potential of this building block in the development of targeted therapies for diseases such as cancer.
References
- 1. prepchem.com [prepchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 2-iodoisonicotinate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 2-iodoisonicotinate as a key building block in the synthesis of novel agrochemicals. The focus is on leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to generate a diverse range of pyridine-based compounds with potential herbicidal, fungicidal, and insecticidal activities.
Introduction
Pyridine-containing compounds are a cornerstone of the agrochemical industry, featuring in a wide array of commercially successful herbicides, fungicides, and insecticides. The pyridine ring's unique electronic properties and ability to act as a scaffold for diverse functionalization make it a privileged structure in the design of new active ingredients. This compound is a versatile and readily available starting material for the synthesis of such compounds. The presence of an iodine atom at the 2-position and a methyl ester at the 4-position allows for selective and efficient modification of the pyridine core.
The primary synthetic strategies discussed herein involve the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are renowned for their mild reaction conditions, broad substrate scope, and high functional group tolerance, making them ideal for the complex molecules often encountered in agrochemical research.[1][2]
Key Synthetic Applications and Protocols
The application of this compound in agrochemical synthesis is centered on its ability to undergo C-C bond formation at the 2-position of the pyridine ring. This allows for the introduction of various aryl, heteroaryl, and alkynyl moieties, which are crucial for modulating the biological activity of the resulting molecules.
Synthesis of Aryl- and Heteroaryl-Substituted Isonicotinates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl bonds.[2] In the context of agrochemical synthesis, this reaction can be used to couple this compound with a wide range of aryl and heteroaryl boronic acids or their esters. The resulting 2-substituted isonicotinate derivatives can exhibit potent herbicidal or fungicidal properties.
Logical Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: Palladium-Catalyzed Carbonylation of Methyl 2-iodoisonicotinate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbonylation of Methyl 2-iodoisonicotinate. This reaction is a crucial transformation for the synthesis of Dimethyl 2,4-pyridinedicarboxylate, a valuable scaffold in medicinal chemistry. The resulting pyridine dicarboxylate core is a key building block for the development of novel therapeutic agents, including selective inhibitors of human Jumonji-C Domain-Containing Protein 5 (JMJD5), which are of interest for potential therapeutic applications.[1] This protocol outlines the necessary reagents, optimal reaction conditions, and a step-by-step procedure for this synthetic transformation.
Introduction
Palladium-catalyzed carbonylation reactions are powerful tools in organic synthesis for the introduction of a carbonyl group into a molecule, often using carbon monoxide as a C1 source.[2] This methodology is widely applied in the synthesis of esters, amides, and other carbonyl compounds from aryl halides.[3][4] The carbonylation of this compound is a targeted application of this reaction to produce Dimethyl 2,4-pyridinedicarboxylate. This product serves as a versatile intermediate in the synthesis of complex molecules with potential pharmacological activities. Pyridine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs, highlighting their importance in drug design.
The resulting Dimethyl 2,4-pyridinedicarboxylate and its derivatives have been identified as core structures in the development of inhibitors for 2-oxoglutarate (2OG) oxygenases, such as JMJD5.[1] Selective inhibitors of JMJD5 are of considerable interest for biological studies and as potential therapeutics.[1]
Reaction Scheme
The overall transformation is the methoxycarbonylation of this compound to yield Dimethyl 2,4-pyridinedicarboxylate.
Caption: Palladium-catalyzed methoxycarbonylation of this compound.
Experimental Protocols
The following is a representative protocol adapted from general procedures for the palladium-catalyzed carbonylation of aryl iodides.[3][4] Researchers should optimize these conditions for their specific setup and scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Carbon Monoxide (CO) | High Purity | Gas Cylinder |
| Inert Gas (Nitrogen or Argon) | High Purity | Gas Cylinder |
| Schlenk flask or Autoclave | - | Laboratory Supplier |
| Magnetic Stirrer with Hotplate | - | Laboratory Supplier |
3.2. Reaction Setup and Procedure
-
To a dry Schlenk flask or a glass-lined stainless steel autoclave, add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) (0.024 mmol, 2.4 mol%).
-
The vessel is sealed, evacuated, and backfilled with inert gas (Nitrogen or Argon) three times.
-
Add anhydrous methanol (5 mL) and anhydrous dimethylformamide (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
The reaction mixture is stirred to ensure homogeneity.
-
Pressurize the vessel with carbon monoxide (CO) to the desired pressure (e.g., 1-10 atm). For reactions at atmospheric pressure, a CO-filled balloon can be used.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion of the reaction (typically 12-24 hours), cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Dimethyl 2,4-pyridinedicarboxylate.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for this transformation. The expected yields are generally in the moderate to good range, based on similar reactions reported in the literature.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | dppp (2.4) | Et₃N (2) | MeOH/DMF | 1 | 100 | 24 | [Optimize] |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | MeOH | 5 | 90 | 18 | [Optimize] |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2.5) | K₂CO₃ (2) | Toluene/MeOH | 10 | 110 | 12 | [Optimize] |
Yields are to be determined experimentally.
Mechanistic Overview & Visualizations
The generally accepted mechanism for the palladium-catalyzed carbonylation of an aryl iodide involves a catalytic cycle comprising three main steps: oxidative addition, migratory insertion, and reductive elimination.
Caption: Catalytic cycle for palladium-catalyzed methoxycarbonylation of an aryl iodide.
The experimental workflow can be visualized as follows:
Caption: General experimental workflow for the synthesis.
Applications in Drug Discovery
The product of this reaction, Dimethyl 2,4-pyridinedicarboxylate, is a valuable scaffold in medicinal chemistry. Pyridine-2,4-dicarboxylate derivatives have been identified as potent and selective inhibitors of human Jumonji-C Domain-Containing Protein 5 (JMJD5).[1] JMJD5 is a 2-oxoglutarate-dependent oxygenase, and its inhibitors are of significant interest for studying its biological functions and for potential therapeutic development.[1] The diester products can act as prodrugs, which are more likely to enter cells and are then hydrolyzed by cellular esterases to the active diacid inhibitor.[1]
Furthermore, dihydropyridine derivatives based on a similar core structure are known to possess a wide range of pharmacological activities, including acting as calcium channel blockers with antihypertensive effects.[5][6] The functionalization of the pyridine dicarboxylate core allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Carbon monoxide is a highly toxic, odorless, and flammable gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Reactions under pressure should be carried out behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bipyridyl Ligands Using Methyl 2-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bipyridyl ligands utilizing methyl 2-iodoisonicotinate as a key building block. Bipyridyl ligands are of significant interest in medicinal chemistry, materials science, and catalysis due to their versatile coordination properties. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are highly efficient methods for the formation of carbon-carbon bonds between aromatic rings.
Introduction
Bipyridine scaffolds are privileged structures in numerous biologically active compounds and functional materials. The introduction of a methyl carboxylate group at the 4-position of one of the pyridine rings, as facilitated by the use of this compound, allows for further functionalization and can significantly influence the electronic properties and biological activity of the resulting bipyridyl ligand. These ligands are known to form stable complexes with a variety of metal ions, and these complexes often exhibit interesting photophysical, catalytic, and therapeutic properties. Molecules containing the bipyridine scaffold have shown potential as antimicrobial, immunomodulatory, and antitumor agents.[1]
The primary synthetic strategies for coupling this compound with another pyridyl moiety involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions. These methods offer a high degree of functional group tolerance and typically proceed with good to excellent yields.
Synthetic Methodologies
The synthesis of bipyridyl ligands from this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction often depends on the availability of the coupling partner and the desired functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a bipyridyl ligand, this compound can be coupled with a pyridine-boronic acid or its corresponding ester.
General Reaction Scheme: this compound + Pyridylboronic Acid --(Pd catalyst, base)--> Methyl 2,2'-bipyridine-4'-carboxylate
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance. In this context, a pyridylzinc reagent would be coupled with this compound.
General Reaction Scheme: this compound + Pyridylzinc Halide --(Pd catalyst)--> Methyl 2,2'-bipyridine-4'-carboxylate
Stille Coupling
The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture.[2] The reaction of this compound with a pyridylstannane in the presence of a palladium catalyst provides the desired bipyridyl ligand.
General Reaction Scheme: this compound + Pyridylstannane --(Pd catalyst)--> Methyl 2,2'-bipyridine-4'-carboxylate
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions for the synthesis of bipyridyl ligands. While specific data for this compound is limited in the public domain, the following tables provide typical conditions and yields for analogous systems.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 88 |
| 3 | Methyl 2-bromonicotinate | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75 |
Table 2: Representative Conditions for Negishi Coupling of Halopyridines
| Entry | Halopyridine | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (4) | - | THF | 65 | 85 |
| 2 | 2-Iodopyridine | 3-Methyl-2-pyridylzinc chloride | Pd(dba)₂ (2) | XPhos (4) | THF | RT | 92 |
| 3 | 2-Chloropyridine | 4-Carbomethoxy-2-pyridylzinc iodide | PdCl₂(dppf) (3) | - | DMF | 80 | 78 |
Table 3: Representative Conditions for Stille Coupling of Halopyridines
| Entry | Halopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 89 |
| 2 | 2-Bromopyridine | 3-(Trimethylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 100 | 82 |
| 3 | 2-Iodobenzonitrile | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | - | Dioxane | 100 | 91 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of methyl 2,2'-bipyridine-4'-carboxylate using Suzuki-Miyaura, Negishi, and Stille coupling reactions. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Pyridin-2-ylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, pyridin-2-ylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylzinc chloride (1.2 equiv, as a solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed THF via syringe.
-
Slowly add the solution of 2-pyridylzinc chloride to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-65 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Toluene or DMF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene or DMF via syringe.
-
Add 2-(tributylstannyl)pyridine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of bipyridyl ligands.
Applications in Drug Development and Signaling Pathways
Bipyridyl ligands and their metal complexes have garnered significant attention in drug development due to their diverse biological activities. The incorporation of a carboxylic acid or ester functionality, as in the case of methyl 2,2'-bipyridine-4'-carboxylate, can enhance the solubility, cell permeability, and biological targeting of these molecules.[3]
One of the key mechanisms of action for some bipyridyl-based anticancer agents is their ability to interact with DNA. The planar aromatic structure of the bipyridine ligand allows it to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells. Furthermore, metal complexes of these ligands can bind to DNA through both intercalative and coordinative interactions, further enhancing their cytotoxic effects.
Caption: Proposed mechanism of action for bipyridyl ligands as anticancer agents.
In addition to direct DNA interaction, some bipyridine derivatives and their metal complexes can inhibit the activity of enzymes crucial for cancer cell survival, such as topoisomerases. By stabilizing the topoisomerase-DNA covalent complex, these compounds can lead to the accumulation of double-strand breaks in the DNA, which is highly toxic to rapidly dividing cancer cells.
The versatile nature of the bipyridine scaffold, coupled with the ability to introduce various functional groups using precursors like this compound, makes it a valuable platform for the development of novel therapeutics targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of these compounds is an active and promising area of investigation.
References
- 1. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
Step-by-Step Guide for Stille Coupling with Methyl 2-Iodoisonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and application notes for the Stille cross-coupling reaction using methyl 2-iodoisonicotinate as a key building block. The Stille reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2][3] Its popularity stems from its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[3]
This document outlines the reaction mechanism, typical experimental conditions, and provides a step-by-step protocol for performing the Stille coupling of this compound with various organostannanes.
Reaction Principle and Mechanism
The Stille coupling is a palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.[4]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex.[4][5] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
This section provides a general protocol for the Stille coupling of this compound. Specific reaction conditions such as temperature and reaction time may need to be optimized for different organostannane coupling partners.
Materials and Reagents
-
This compound
-
Organostannane (e.g., tributyl(aryl)tin, tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., AsPh₃, P(2-furyl)₃)
-
Copper(I) iodide (CuI) (optional additive)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate/oil bath
General Reaction Setup
Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If a ligand is used, it should be added at this stage. If CuI is used as a co-catalyst, it is also added here.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 5-10 minutes to dissolve the solids.
-
Add the organostannane reagent (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) using an oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin by-products. The formation of a precipitate (tributyltin fluoride) is often observed.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples, and optimization may be required for specific substrates.
| Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | CuI (10) | Toluene | 100 | 12 | 75-90 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | Dioxane | 90 | 8 | 80-95 |
| Alkyl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | P(2-furyl)₃ (10) | CuI (10) | DMF | 80 | 24 | 60-80 |
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Stille coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality solvent or reagents. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst. Consider pre-activation if using a Pd(II) source. 2. Ensure solvent is anhydrous and degassed. Use freshly prepared or purchased reagents. 3. Gradually increase the reaction temperature in 10 °C increments. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction. 2. Add CuI as a co-catalyst to facilitate transmetalation. |
| Difficulty in Removing Tin Byproducts | Incomplete reaction of the KF wash. | 1. Increase the concentration of the KF solution or perform multiple washes. 2. Allow for a longer stirring time during the KF wash. |
Conclusion
The Stille coupling of this compound is a robust and reliable method for the synthesis of a variety of 2-substituted isonicotinate derivatives. By carefully selecting the catalyst, solvent, and reaction temperature, high yields of the desired products can be achieved. The provided protocol serves as a general guideline, and optimization of the reaction conditions may be necessary for specific substrates to obtain the best results. The versatility and functional group tolerance of the Stille reaction make it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science.[5]
References
Application Notes: Functionalization of the Pyridine Ring via Methyl 2-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodoisonicotinate is a versatile heterocyclic building block crucial for the synthesis of complex substituted pyridine derivatives. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of an iodine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring allows for selective and diverse functionalization. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-position susceptible to various palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for key transformations involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, the highly reactive carbon-iodine bond makes it an excellent substrate for coupling with a wide array of aryl, heteroaryl, or vinyl boronic acids and esters.[4][5] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[6]
Illustrative Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-92 |
| 3 | 3-Thiopheneboronic acid | Pd/C (5)[7] | Na₂CO₃ | DME/H₂O[7] | 25 | 75-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 70-85 |
Yields are typical for analogous aryl iodides and may require optimization for specific substrates.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne.[8] This reaction is catalyzed by a combination of palladium and copper(I) salts.[9] It is invaluable for the synthesis of aryl-alkyne structures, which are key intermediates in the creation of pharmaceuticals, natural products, and organic materials.[8][10]
Catalytic Cycle Visualization
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-10 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.[10]
-
Reaction: Stir the mixture at the specified temperature (room temperature to 80 °C). Monitor the reaction's progress by TLC or GC/MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove precipitated salts.
-
Purification: Wash the filtrate with aqueous NH₄Cl and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[10]
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (5) | DIPA | DMF | 60 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | Toluene | 50 | 88-96 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (5) | CuI (10) | Et₃N | MeCN | RT | 80-90 |
Yields are typical for analogous aryl iodides and may require optimization for specific substrates.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[11] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[12] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[12]
Experimental Workflow
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
-
Reaction Setup: In a glovebox or on a Schlenk line, charge an oven-dried vial with this compound (1.0 equiv.), the amine coupling partner (1.2-2.0 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and the appropriate phosphine ligand (e.g., XPhos or BrettPhos, 2-8 mol%).[11][13]
-
Inert Atmosphere: Seal the vial and ensure an inert atmosphere is maintained.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) with vigorous stirring for the required time (1-24 h), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl product.[11]
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3)[13] | K₃PO₄ | t-BuOH | 90 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | Dioxane | 110 | 75-88 |
| 4 | N-Methylaniline | Pd(OAc)₂ (4) | BINAP (5)[14] | Cs₂CO₃ | Toluene | 100 | 70-85 |
Yields are typical for analogous aryl iodides and may require optimization for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Methyl 2-iodoisonicotinate Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges, particularly low yields, in cross-coupling reactions involving Methyl 2-iodoisonicotinate.
General Troubleshooting and FAQs
This section addresses common issues applicable to various cross-coupling reactions with this compound. The primary challenge often stems from the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit the catalytic cycle, a phenomenon known as catalyst poisoning.[1][2]
Question 1: My cross-coupling reaction has stalled or shows very low conversion. What are the first things I should check?
Answer: Low conversion is a frequent issue when working with 2-halopyridines.[1] The primary suspect is often catalyst deactivation by the pyridine nitrogen. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of ligand and palladium source is critical.[1][3]
-
Ligand: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[1][4] These ligands promote the crucial reductive elimination step and shield the palladium center from the inhibitory pyridine nitrogen.[2]
-
Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle).[4] These ensure the efficient generation of the active Pd(0) species, which can be a challenge when starting with Pd(II) sources like Pd(OAc)₂.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst and promote side reactions like homocoupling.[1][5] Degas all solvents and reagents thoroughly.[1]
-
Temperature: For challenging substrates, higher temperatures (80-110 °C) may be necessary to drive the reaction forward.[4]
-
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.[1][5] Trace water can lead to side reactions like protodeboronation in Suzuki couplings.[1]
Question 2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of the solution, leading to catalyst decomposition.[1] This often happens when the catalytic cycle is slow, a common issue with inhibiting substrates like 2-halopyridines.
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that stabilize the Pd(0) species in the solution and accelerate the catalytic cycle.[1][4]
-
Pre-catalysts: Using pre-catalysts can lead to a more controlled and sustained generation of the active catalyst, reducing the likelihood of agglomeration.[1]
-
Temperature Control: While higher temperatures can increase reaction rates, excessively high temperatures can sometimes accelerate catalyst decomposition.[1] Careful optimization is key.
Troubleshooting Suzuki-Miyaura Coupling
Question 3: My Suzuki coupling with this compound is giving low yields, and I suspect protodeboronation of my boronic acid/ester. How can I confirm and prevent this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient partners.[1][2][5]
Mitigation Strategies:
-
Use Boronic Esters: Switch from a boronic acid to a more stable pinacol ester or MIDA boronate, which are less prone to this side reaction.[2][5]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for protodeboronation.[1][5]
-
Base Selection: The choice of base is critical. While aqueous bases are common in Suzuki couplings, they can facilitate protodeboronation. Consider using non-aqueous bases like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like toluene or dioxane.[1][2]
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 20 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 85 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME/H₂O | 90 | 35 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | THF/H₂O | 80 | 65 |
Yields are representative and will vary based on the specific coupling partner.
Troubleshooting Sonogashira Coupling
Question 4: I am struggling with the Sonogashira coupling of this compound. What are the key parameters to optimize?
Answer: The Sonogashira reaction is a powerful tool for forming C-C bonds with terminal alkynes.[6] For challenging substrates, optimization of the catalyst system, base, and solvent is crucial.
-
Catalyst System: A dual palladium and copper(I) iodide (CuI) system is standard.[6] The high reactivity of the C-I bond in this compound is advantageous.[6]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The base is crucial for forming the copper(I) acetylide intermediate.[6]
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are common.
-
Copper-Free Conditions: To avoid side reactions like alkyne homocoupling (Glaser coupling), which is promoted by oxygen and copper, consider a copper-free protocol.[6][7] This often requires a higher catalyst loading or a more active ligand.
Table 2: Optimization of Sonogashira Coupling Conditions
| Pd Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | Room Temp | 75 |
| Pd(OAc)₂/XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80°C | 88 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60°C | 82 |
| Pd₂(dba)₃/P(t-Bu)₃ | CuI | DIPEA | Toluene | 70°C | 90 |
Yields are representative and will vary based on the specific alkyne coupling partner.
Troubleshooting Buchwald-Hartwig Amination
Question 5: My Buchwald-Hartwig amination is resulting in hydrodehalogenation (replacement of iodine with hydrogen) instead of the desired C-N bond formation. What can I do?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with challenging substrates.[4] It competes with the desired reductive elimination step.
Optimization Strategies:
-
Ligand Selection: Use sterically hindered, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos).[4] These ligands accelerate the rate of reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4] The choice of base can influence the balance between amination and hydrodehalogenation.
-
Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.[1]
Table 3: Ligand and Base Effects in Buchwald-Hartwig Amination
| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 55 |
| BrettPhos Pd G3 | BrettPhos | LiHMDS | Toluene | 100 | 94 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 91 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80 | 78 |
Yields are representative and will vary based on the specific amine coupling partner.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting low yields.
Caption: Inhibition of the catalytic cycle by the pyridine nitrogen.
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[2]
-
Reaction Setup: To a dry, oven-flamed Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a pre-catalyst. Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Procedure for Sonogashira Coupling
This protocol is a starting point for palladium and copper co-catalyzed reactions.[6]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) and the base (e.g., triethylamine). Stir for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at the specified temperature (room temperature to 80 °C) and monitor its progress.
-
Workup and Purification: Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove solids. Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and requires optimization.[3][4]
-
Reaction Setup: Under an inert atmosphere in a glovebox or Schlenk line, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.[3]
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[3]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring and Workup: Monitor the reaction progress. After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by column chromatography.
References
Side reactions and byproduct formation with Methyl 2-iodoisonicotinate
Welcome to the technical support center for Methyl 2-iodoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
The most prevalent side reactions are homocoupling of the iodo-reagent, hydrodehalogenation (loss of iodine), and hydrolysis of the methyl ester. In Suzuki-Miyaura coupling, protodeboronation of the boronic acid partner is also a common competing reaction.[1][2]
Q2: My palladium-catalyzed reaction mixture turned black shortly after heating. What does this indicate?
The formation of a black precipitate, commonly known as palladium black, suggests the agglomeration and precipitation of the Pd(0) catalyst from the solution.[1] This renders the catalyst inactive and typically halts the reaction. Common causes include the use of a ligand that is not robust enough to stabilize the catalyst at the reaction temperature, high reaction temperatures, or impurities in the reagents or solvents.[1]
Q3: Can the ester group on this compound interfere with my reaction?
Yes, the methyl ester group can be susceptible to hydrolysis, especially under strong basic conditions (saponification), which are common in many cross-coupling protocols.[3] This forms the corresponding carboxylate, which can alter the solubility of the molecule and potentially coordinate to the metal catalyst, inhibiting its activity.
Q4: Why is hydrodehalogenation a significant problem with this substrate?
Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a known side reaction for aryl halides.[2] It can be promoted by various factors, including the presence of hydride sources in the reaction mixture (e.g., certain solvents like alcohols, or formate salts used as reductants), amine bases, or through radical pathways.[2][4]
Troubleshooting Guide: Side Reactions & Byproducts
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Formation of a Dimer Byproduct (Bis-pyridine)
You observe a significant byproduct with a mass corresponding to two units of the isonicotinate backbone, suggesting a homocoupling reaction.
-
Potential Causes:
-
Use of a Pd(II) precatalyst which, upon reduction to Pd(0), can promote homocoupling of the boronic acid partner (in Suzuki reactions) or the aryl halide.[2]
-
Reaction conditions (e.g., high temperature, certain ligands) favor the homocoupling pathway.[5][6]
-
In Ullmann-type reactions, homocoupling is the primary expected reaction if a second coupling partner is not present.[6]
-
-
Suggested Solutions:
-
Optimize Catalyst System: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or use ligands known to suppress homocoupling, such as bulky, electron-rich phosphines (e.g., Buchwald-type ligands).[1]
-
Adjust Stoichiometry: Ensure an appropriate ratio of the coupling partners. For Suzuki reactions, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is typical.[1]
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
| Parameter Change | Typical Outcome on Homocoupling |
| Ligand | Bulky, electron-rich phosphines generally decrease homocoupling compared to less sterically demanding ligands like PPh₃. |
| Temperature | Lower temperatures often reduce the rate of homocoupling. |
| Palladium Source | Using a Pd(0) source may reduce homocoupling that occurs during the initial in-situ reduction of a Pd(II) source. |
Problem 2: Product is Missing the Iodine Atom (Methyl isonicotinate)
Your main isolated product is the dehalogenated starting material, Methyl isonicotinate.
-
Potential Causes:
-
Suggested Solutions:
-
Use Anhydrous & Degassed Solvents: Remove potential hydrogen sources and oxygen, which can participate in radical cycles.
-
Select an Appropriate Base: Switch from amine bases to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Screen Solvents: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols if dehalogenation is severe.
-
| Solvent | Base | Potential for Dehalogenation |
| Isopropanol | Triethylamine | High |
| Dioxane / Water | K₃PO₄ | Moderate to Low |
| Toluene (anhydrous) | K₂CO₃ (anhydrous) | Low |
Problem 3: Formation of 2-Iodoisonicotinic Acid
The methyl ester of your starting material or product has been hydrolyzed.
-
Potential Causes:
-
The use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures.[3]
-
Extended reaction times under basic conditions.
-
-
Suggested Solutions:
-
Use a Milder Base: Employ bases like K₂CO₃ or K₃PO₄, which are less prone to causing ester hydrolysis compared to hydroxides.[1]
-
Minimize Water: While many cross-coupling reactions require some water, using the minimum necessary amount can slow down hydrolysis.
-
Protecting Group Strategy: If hydrolysis is unavoidable and the carboxylic acid interferes with the reaction, protect it as a more robust ester (e.g., t-butyl ester) and deprotect in a separate final step.
-
Visualized Workflows and Pathways
Common Reaction Fates of this compound
Caption: Potential reaction pathways for this compound.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an arylboronic acid and highlights steps critical for minimizing side reactions.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Degassing (Critical Step): The solvent mixture should be rigorously degassed before use to minimize both catalyst decomposition and hydrodehalogenation. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Setup: Add the degassed solvent to the flask containing the solids via cannula or syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-iodoisonicotinate Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for Methyl 2-iodoisonicotinate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of purification parameters to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, byproducts from the Sandmeyer reaction (such as the corresponding phenol or chloro-derivative if chloride ions are present), and residual copper salts if used as a catalyst.[1] Additionally, hydrolysis of the ester group to 2-iodoisonicotinic acid can occur, especially in the presence of water and acid or base. Decomposition of the diazonium salt intermediate can also lead to various colored byproducts.[2]
Q2: My purified this compound is colored (yellow to brown). What is the likely cause and how can I remove the color?
A2: A yellow or brown color often indicates the presence of residual iodine or nitrogen-containing byproducts.[3] Washing the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite can help remove elemental iodine.[4] For persistent color, treatment with activated carbon followed by filtration and recrystallization can be effective.[3]
Q3: Is this compound stable during purification?
A3: While generally stable, iodo-substituted pyridines can be sensitive to light and prolonged exposure to acidic or basic conditions, which may lead to decomposition or hydrolysis of the ester.[5][6] It is advisable to perform purification steps promptly and store the purified compound in a cool, dark place.
Q4: What are the best general approaches for purifying crude this compound?
A4: The most common and effective purification methods are column chromatography and recrystallization. The choice between these depends on the nature and quantity of the impurities. An initial acid-base extraction can be useful to remove non-basic organic impurities.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Troubleshooting Step |
| Product contains significant amounts of starting amine. | Incomplete diazotization or Sandmeyer reaction. | During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove the basic starting amine into the aqueous layer.[7] |
| Product is contaminated with a significant amount of 2-hydroxyisonicotinic acid methyl ester. | Reaction of the diazonium salt with water. | Ensure anhydrous conditions during the diazotization and Sandmeyer reaction. Minimize the amount of water used in the work-up. |
| Presence of residual copper salts. | Incomplete removal during work-up. | Wash the organic layer with a saturated aqueous solution of ammonium chloride to complex and remove copper salts.[8] |
Issue 2: Problems with Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Significant peak tailing on silica gel. | The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups of the silica gel.[9] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction and improve peak shape.[7][8] |
| Poor separation of the product from a close-running impurity. | Inappropriate solvent system. | Optimize the eluent system by systematically varying the polarity. A gradient elution may be necessary. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[10] |
| Product appears to be decomposing on the column. | The silica gel is too acidic, causing degradation of the iodo-pyridine derivative.[5] | Consider using a less acidic stationary phase, such as neutral or basic alumina.[5][6] Alternatively, deactivate the silica gel by pre-treating it with the eluent containing triethylamine. |
Issue 3: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Step | | The compound "oils out" instead of forming crystals. | The solution is supersaturated at a temperature above the melting point of the solute, or the solvent is too nonpolar.[3] | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help. Consider a different solvent system.[3] | | No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent is likely too good; a co-solvent system (a "good" solvent and a "poor" solvent) might be necessary.[11] | | The recrystallized product is still impure. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The cooling was too rapid, trapping impurities. | Select a solvent where the impurity is either very soluble or very insoluble at all temperatures.[11] Ensure slow cooling to allow for proper crystal lattice formation.[12] |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound and related halopyridine esters. The exact conditions may require optimization for specific reaction mixtures.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity | Notes |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate / Hexanes (e.g., 1:4 to 1:1 gradient) | >95% | Addition of 0.1-1% triethylamine to the eluent is often recommended to prevent peak tailing.[7] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5 gradient) | >95% | Suitable for more polar impurities. | ||
| Alumina (neutral or basic) | Ethyl Acetate / Hexanes | >95% | A good alternative if the compound is sensitive to acidic silica gel.[5] | |
| Recrystallization | N/A | Ethanol / Water | >98% | Dissolve in hot ethanol and add water dropwise until cloudy, then cool slowly. |
| N/A | Isopropanol | >98% | A single solvent system that may work well. | |
| N/A | Toluene / Heptane | >98% | Good for less polar compounds; dissolve in hot toluene and add heptane as the anti-solvent. |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in an acidic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with:
-
Water (1 x volume).
-
A 10% aqueous solution of sodium thiosulfate to remove any residual iodine (1 x volume).
-
A saturated aqueous solution of sodium chloride (brine) (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Preparation of the Column: Prepare a silica gel column using a slurry packing method with the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., up to 30-40% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, isopropanol).[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[13]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat at boiling for a few minutes. Perform a hot gravity filtration to remove the carbon.[13]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Methyl 2-iodoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation issues with Methyl 2-iodoisonicotinate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation is a common side reaction where the iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of the undesired byproduct, Methyl isonicotinate. This process, also known as hydrodehalogenation, reduces the yield of the desired coupled product and complicates purification.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: The susceptibility of this compound to dehalogenation arises from a combination of factors. The carbon-iodine bond is relatively weak and therefore undergoes rapid oxidative addition to the palladium(0) catalyst. Additionally, the electron-deficient nature of the pyridine ring, further accentuated by the ester group, makes the aryl-palladium intermediate more prone to side reactions, including the formation of palladium-hydride species that lead to dehalogenation.
Q3: What are the primary sources of hydride in the reaction mixture that lead to hydrodehalogenation?
A3: Hydride sources can be inadvertently introduced or generated in the reaction. Common sources include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or act as hydride donors.
-
Solvents: Solvents such as alcohols or even technical-grade solvents containing water or other protic impurities can serve as hydride sources.
-
Reagents: Impurities in the starting materials or coupling partners can sometimes act as hydrogen donors.
Q4: How can I detect and quantify the extent of dehalogenation in my reaction?
A4: The dehalogenated byproduct, Methyl isonicotinate, can typically be identified and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the crude reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic peaks.
Troubleshooting Guide
Issue: My Suzuki-Miyaura coupling reaction with this compound is producing a significant amount of Methyl isonicotinate.
This guide provides a systematic approach to troubleshoot and minimize dehalogenation.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting dehalogenation in palladium-catalyzed cross-coupling reactions.
Detailed Troubleshooting Steps
1. Modify the Base
-
Observation: You are using a strong alkoxide base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base.
-
Rationale: Strong alkoxide bases are known to generate palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway. Weaker inorganic bases are less likely to act as hydride donors.
2. Optimize the Catalyst and Ligand
-
Observation: Your current ligand is small or electron-poor (e.g., PPh₃).
-
Recommendation: Employ bulky, electron-rich phosphine ligands.
-
Rationale: Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired product from the aryl-palladium intermediate. This makes the desired cross-coupling pathway kinetically more favorable, outcompeting the dehalogenation side reaction.
3. Change the Solvent
-
Observation: You are using a protic solvent (e.g., alcohols) or a solvent that can degrade to form hydride sources (e.g., DMF).
-
Recommendation: Switch to anhydrous, aprotic solvents.
-
Rationale: Protic solvents can directly act as hydride donors. It is crucial to use high-purity, anhydrous solvents to minimize inadvertent sources of hydrogen.
4. Adjust the Reaction Temperature
-
Observation: The reaction is being run at a high temperature (e.g., >100 °C).
-
Recommendation: Lower the reaction temperature.
-
Rationale: Higher temperatures can increase the rate of undesired side reactions, including dehalogenation. Running the reaction at the lowest effective temperature can improve the selectivity for the desired cross-coupling product.
Illustrative Quantitative Data
Disclaimer: The following tables present illustrative data based on established trends for electron-deficient halopyridines, as specific quantitative data for this compound is limited in the literature. These examples are intended to guide optimization efforts.
Table 1: Effect of Base on Dehalogenation in a Model Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Methyl isonicotinate (%) |
| 1 | KOtBu | Dioxane | 100 | 45 | 50 |
| 2 | K₃PO₄ | Dioxane | 100 | 85 | 10 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 88 | 8 |
Table 2: Effect of Ligand on Dehalogenation in a Model Suzuki-Miyaura Coupling
| Entry | Ligand (10 mol%) | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Methyl isonicotinate (%) |
| 1 | PPh₃ | K₃PO₄ | Toluene | 90 | 60 | 35 |
| 2 | XPhos | K₃PO₄ | Toluene | 90 | 92 | 5 |
| 3 | SPhos | K₃PO₄ | Toluene | 90 | 90 | 7 |
Competing Catalytic Cycles
The formation of the dehalogenated byproduct occurs through a competing catalytic cycle. Understanding this helps in devising strategies to favor the desired transformation.
Caption: Competing catalytic cycles for cross-coupling and dehalogenation of this compound.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to minimize the formation of Methyl isonicotinate by using a weaker base and a bulky, electron-rich phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation
This protocol employs a weaker base and a specialized ligand to favor C-N bond formation over dehalogenation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2.0 mol%)
-
BrettPhos (4.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add the amine and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the product by column chromatography.
Decision Tree for Reaction Optimization
Caption: A decision tree to guide the optimization of reaction conditions to minimize dehalogenation.
Improving the stability of Methyl 2-iodoisonicotinate under reaction conditions
Welcome to the Technical Support Center for Methyl 2-iodoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound under common reaction conditions and to troubleshoot issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during cross-coupling reactions?
This compound, like many other halo-heterocycles, can be susceptible to several degradation pathways under typical cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira). The primary concerns include:
-
Dehalogenation: Loss of the iodine atom to yield methyl isonicotinate. This can be promoted by elevated temperatures, certain bases, and the palladium catalyst itself, especially in the presence of protic solvents or hydrogen sources.
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under strong basic conditions, which are common in many cross-coupling reactions.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen atom in this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low or no product formation.[1]
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) can occur as a side reaction, consuming reagents and reducing the yield of the desired product.
Q2: How can I minimize the degradation of this compound?
Minimizing degradation requires careful control of reaction parameters. Key strategies include:
-
Use of Anhydrous and Anaerobic Conditions: Oxygen and water can contribute to catalyst deactivation and unwanted side reactions.[1] It is crucial to use dry solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Careful Selection of Base: The choice of base is critical. While a base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling), overly strong or aqueous bases can promote ester hydrolysis.[2] Screening different bases, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), is recommended.[1]
-
Optimization of Reaction Temperature: Higher temperatures can accelerate the desired reaction but may also increase the rate of degradation. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Appropriate Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, prevent catalyst deactivation by the pyridine nitrogen, and promote the desired cross-coupling over side reactions.[1]
Q3: Are there any known stabilizers for this compound or similar compounds?
While specific stabilizers for this compound are not extensively documented, the use of appropriate ligands, as mentioned above, is the primary method for stabilizing the active catalytic species and, indirectly, the substrate throughout the reaction. Additionally, ensuring high purity of the starting material and all reagents can prevent the introduction of impurities that might catalyze degradation.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, it is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent moisture and air exposure.
-
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[3]
-
Avoid contact with strong oxidizing agents and strong bases during storage.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
This is a common issue when working with 2-halopyridines. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation by Pyridine Nitrogen | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to shield the palladium center and promote oxidative addition.[1] |
| Inefficient Oxidative Addition | The C-I bond in this compound is generally reactive. However, if issues persist, ensure your palladium catalyst is active (use a fresh source or a pre-catalyst that readily forms Pd(0)). |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and bases. Consider using a boronate ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.[1] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Ensure the base is finely ground for better dispersion if it is a solid. |
| Incorrect Base | The choice of base is crucial and often substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] |
Issue 2: Significant Formation of Side Products in Sonogashira Coupling
Sonogashira couplings can be prone to side reactions, especially homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is run under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol. |
| Dehalogenation of this compound | This can occur at elevated temperatures. Try running the reaction at a lower temperature. Ensure the amine base is high purity and free of peroxides. |
| Formation of Palladium Black | This indicates precipitation of inactive Pd(0). This can be caused by insufficient ligand, high temperatures, or impurities. Increase the ligand-to-palladium ratio slightly or switch to a more robust ligand. |
| Hydrolysis of the Methyl Ester | If using a strong amine base in the presence of water, ester hydrolysis can occur. Use an anhydrous amine base and dry solvents. Alternatively, a weaker inorganic base might be employed in some protocols. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This is a general procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving this compound.
Caption: Key factors influencing the stability of this compound in cross-coupling reactions and corresponding mitigation strategies.
References
Technical Support Center: Troubleshooting Heck Reactions with Methyl 2-iodoisonicotinate
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Heck cross-coupling reactions with methyl 2-iodoisonicotinate. Due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, this substrate can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound failing or giving low yields?
A1: Low or no conversion in Heck reactions involving pyridine substrates often stems from catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and disrupting the catalytic cycle. This is a well-known issue referred to as the "2-pyridyl problem". Additionally, the electron-withdrawing nature of the isonicotinate ester can decrease the reactivity of the C-I bond towards oxidative addition.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity. This can be caused by several factors, including high reaction temperatures, slow catalytic turnover (which increases the lifetime of unstable Pd(0) species in solution), or the absence of stabilizing ligands. To prevent this, consider using bulky, electron-rich phosphine ligands to stabilize the catalyst, or lowering the reaction temperature.[1]
Q3: What are the most common side products in this reaction?
A3: Common side products can include the homocoupling of the olefin, the reduction of this compound to methyl isonicotinate, and isomerization of the product alkene. The formation of these byproducts is often influenced by the choice of base, solvent, and temperature.
Q4: How do I choose the optimal catalyst system (palladium precursor and ligand)?
A4: For electron-deficient substrates like this compound, a robust catalyst system is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the choice of ligand is often more critical. Bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald-type ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and stabilize the catalytic species, preventing deactivation. N-Heterocyclic carbene (NHC) ligands have also shown promise in these systems.
Q5: What is the best choice of base and solvent for this reaction?
A5: The base plays a crucial role in the Heck reaction by neutralizing the HI generated during the catalytic cycle. For pyridine-containing substrates, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are often preferred over organic amine bases like triethylamine (NEt₃), as the latter can also compete for coordination to the palladium center. High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are commonly used to ensure solubility of the reactants and to allow for higher reaction temperatures if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Catalyst poisoning by pyridine nitrogen. 2. Inefficient oxidative addition due to the electron-deficient substrate. 3. Incorrect choice of base or solvent. 4. Insufficient reaction temperature or time. | 1. Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to shield the palladium center. 2. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). 3. Switch to a more robust palladium precursor like a palladacycle. 4. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 5. Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP. 6. Gradually increase the reaction temperature in 10-20°C increments. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Slow catalytic turnover leading to Pd(0) agglomeration. 3. Insufficient ligand stabilization. | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Significant Side Product Formation (e.g., homocoupling, reduction) | 1. Sub-optimal base or solvent. 2. Reaction temperature is too high. 3. Presence of oxygen or moisture. | 1. Screen different bases and solvents. 2. Lower the reaction temperature. 3. Ensure all reagents and solvents are dry and the reaction is thoroughly degassed. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere technique. 3. Inconsistent stirring rate in heterogeneous mixtures. | 1. Use high-purity, dry reagents and solvents. 2. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles). 3. Maintain a consistent and vigorous stirring rate. |
Data on Heck Reactions of 2-Halopyridines
While specific data for this compound is sparse in the literature, the following tables provide representative data for the Heck reaction of related 2-halopyridines with various olefins, which can serve as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for the Heck Coupling of 2-Bromopyridine with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 24 | 75 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 18 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2) | Toluene | 110 | 12 | 95 |
This table is a compilation of representative conditions from the chemical literature and is intended as a guideline.
Table 2: Effect of Base and Solvent on the Heck Reaction of Iodobenzene with n-Butyl Acrylate
| Entry | Base (2 equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | NEt₃ | DMF | 100 | 85 |
| 2 | K₂CO₃ | DMF | 100 | 78 |
| 3 | NaOAc | DMAc | 120 | 90 |
| 4 | K₃PO₄ | NMP | 120 | 92 |
| 5 | NEt₃ | Toluene | 100 | 65 |
Data adapted from studies on iodobenzene, which serves as a reactive aryl iodide model.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This is a generalized procedure and should be optimized for each specific alkene.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF, 0.1-0.2 M)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precursor, the ligand, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for the Heck Reaction
Caption: A decision tree for troubleshooting common issues in Heck reactions.
Catalytic Cycle of the Heck Reaction
Caption: Key steps in the palladium-catalyzed Heck reaction cycle.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 2-iodoisonicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ligand choice on the efficiency of cross-coupling reactions with Methyl 2-iodoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound and other 2-halopyridines often challenging?
A1: 2-substituted halopyridines like this compound present unique challenges in palladium-catalyzed cross-coupling reactions. The primary issue stems from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the reaction. This phenomenon is often referred to as the "2-pyridyl problem." Additionally, some organoboron reagents used in Suzuki-Miyaura coupling of 2-pyridyl substrates can be unstable.
Q2: What is the most critical factor to consider for a successful coupling reaction with this compound?
A2: The choice of ligand is arguably the most critical parameter. The ligand modulates the electronic and steric properties of the palladium catalyst. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote the desired catalytic cycle while sterically hindering the deactivating coordination of the pyridine nitrogen to the palladium center.
Q3: Which types of ligands are generally most effective for coupling reactions with 2-halopyridines?
A3: Bulky, electron-rich monophosphine ligands, particularly biaryl phosphine ligands (e.g., Buchwald ligands), are frequently the most effective. Ligands such as XPhos, SPhos, and RuPhos have demonstrated great success in mitigating the challenges associated with pyridine-containing substrates. These ligands accelerate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Q4: My reaction is sluggish or stalls completely. What are the likely causes?
A4: A sluggish or stalled reaction can be due to several factors:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen may be inhibiting your catalyst.
-
Inefficient Oxidative Addition: The bond between the pyridine ring and the iodine atom may not be breaking and adding to the palladium center efficiently.
-
Poor Transmetalation: The transfer of the coupling partner from its organometallic reagent to the palladium center may be slow.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact reaction rates and catalyst stability.
Q5: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A5: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or palladium(II) species. To minimize this:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Use a Pd(0) precatalyst: Precatalysts that readily generate the active Pd(0) species can be advantageous over Pd(II) sources like Pd(OAc)₂, which can sometimes promote homocoupling during their in-situ reduction.
-
Choose the right ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.
-
Use a weaker base: In some cases, a weaker base may be sufficient for the desired reaction while minimizing homocoupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome the inhibition. |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for potential decomposition. 2. Ligand Choice: Ensure you are using an electron-rich ligand that can facilitate the oxidative addition step. |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical. 2. Consider a Boronic Ester: Pinacol or MIDA boronates are sometimes more stable and reactive than the corresponding boronic acids. |
| Poor Transmetalation (Buchwald-Hartwig Amination) | 1. Use a Stronger Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. 2. Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are generally effective. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen in the Reaction: Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere. 2. Pd(II) Species: Use a Pd(0) precatalyst instead of a Pd(II) source. | |
| Hydrodehalogenation (Replacement of Iodine with Hydrogen) | 1. Source of Hydride: Moisture in the solvent or reagents can be a source of hydride. Ensure all materials are anhydrous. 2. Side Reaction of the Base: Some bases can facilitate this side reaction. Consider screening alternative bases. | |
| Protodeboronation (Suzuki) | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choice of Base: Use a non-aqueous base if possible. |
Data Presentation: Ligand Performance in Analogous Coupling Reactions
The following tables summarize the performance of various ligands in cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a guide for ligand selection in your experiments.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Ligand | Coupling Partner | Product | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Pd(dppf)Cl₂ | Phenylboronic acid | 2-Phenyl-4-methylpyridine | 91 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 |
| SPhos | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 95 | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 |
| XPhos | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 88 | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 |
| RuPhos | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-methylpyridine | 73 | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 16 |
Data is representative for the coupling of 2-bromo-4-methylpyridine and may serve as a strong indicator for performance with this compound.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| BrettPhos | Methylamine | >97 (mono-arylation) | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | 18 |
This data showcases the effectiveness of Buchwald ligands for C-N bond formation and can guide ligand choice for the amination of this compound.[1]
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound. Optimization of specific parameters (ligand, base, solvent, temperature, and reaction time) is likely necessary for optimal results.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: To the Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-8 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.) to an oven-dried reaction tube with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the cross-coupling of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for common side reactions.
References
Technical Support Center: Methyl 2-iodoisonicotinate Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-iodoisonicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions during your cross-coupling experiments.
Troubleshooting Guides
Issue: Significant Homocoupling of this compound Observed
If you are observing significant formation of the homocoupled product (dimethyl 2,2'-bipyridine-4,4'-dicarboxylate), it is crucial to systematically evaluate your reaction conditions. Homocoupling of aryl iodides is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][2][3][4][5] |
| Inappropriate Palladium Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][6][7][8] If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[1][4] |
| Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][7][9][10] These ligands can promote the desired reductive elimination over side reactions.[6][9] |
| Incorrect Base or Solvent System | Optimize the base and solvent combination. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point for pyridine substrates.[1][9] Anhydrous conditions can be beneficial.[2] |
| High Concentration of Reagents | Consider slow addition of the coupling partner (e.g., boronic acid or alkyne) to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular homocoupling.[7][11] |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction where two molecules of the same starting material react with each other. In the context of cross-coupling reactions with this compound, this results in the formation of dimethyl 2,2'-bipyridine-4,4'-dicarboxylate. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification due to the similar properties of the homocoupled product and the desired cross-coupled product.
Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A2: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.[9]
-
Palladium Source: Pd(II) precatalysts can promote homocoupling during their in-situ reduction to the catalytically active Pd(0) species.[3][6][7][8] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.[1][7][8]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[9] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[9] A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions that lead to homocoupling.[9]
Q3: What is the role of the base in the cross-coupling of this compound, and how does it affect homocoupling?
A3: The base plays a crucial role in the catalytic cycle, primarily to facilitate the transmetalation step in reactions like Suzuki and Sonogashira. The choice and strength of the base can also influence side reactions.[1][9] For electron-deficient substrates like this compound, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[9] An excessively strong base or a high concentration of hydroxide ions can sometimes accelerate catalyst decomposition, potentially leading to more side products.[9]
Q4: Can running the reaction under an inert atmosphere completely prevent homocoupling?
A4: Running the reaction under a rigorously maintained inert atmosphere (argon or nitrogen) is one of the most effective ways to prevent homocoupling, as oxygen is a major promoter of this side reaction.[1][2][3][5][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that leads to homocoupling.[3][6][7][8] While it may not completely eliminate all sources of homocoupling (especially if a Pd(II) precatalyst is used), it will significantly reduce its occurrence.
Q5: In Sonogashira couplings with this compound, what is the best way to avoid alkyne homocoupling (Glaser coupling)?
A5: The most effective strategy to prevent the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions is to employ a copper-free protocol.[11][12] The copper co-catalyst is primarily responsible for this side reaction.[12] Copper-free systems often require careful selection of ligands and bases to facilitate the catalytic cycle efficiently.[12] Additionally, slow addition of the terminal alkyne can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is optimized to reduce homocoupling by using a Pd(0) precatalyst, a bulky phosphine ligand, and strict inert atmosphere techniques.
Reagent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane, toluene, water) are rigorously degassed prior to use. This can be achieved by sparging with argon or nitrogen for at least 30-60 minutes.[1][7]
-
All solid reagents (this compound, boronic acid/ester, base, catalyst, and ligand) should be dried in a vacuum oven.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.[9]
-
Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][8][9]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[9]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[2][9]
Caption: Experimental workflow for a Suzuki-Miyaura coupling with minimized homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Reaction Conditions for Scale-Up of Methyl 2-iodoisonicotinate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-iodoisonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on reaction refinement for scale-up.
Experimental Protocols
Two primary methodologies are presented for the synthesis of this compound from Methyl 2-aminoisonicotinate: a traditional aqueous Sandmeyer reaction and a non-aqueous approach which can be advantageous for scale-up.
Protocol 1: Aqueous Diazotization and Iodination
This protocol is a standard laboratory-scale procedure.
Materials:
-
Methyl 2-aminoisonicotinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminoisonicotinate (1.0 eq) in water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (2.5-3.0 eq) while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-60 minutes.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5-2.0 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove residual iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Non-Aqueous Diazotization and Iodination
This protocol is adapted from procedures for analogous heterocyclic amines and can offer advantages in terms of reduced aqueous waste and potentially better control for scale-up.
Materials:
-
Methyl 2-aminoisonicotinate
-
tert-Butyl nitrite (t-BuONO) or Isopentyl nitrite
-
Diiodomethane (CH₂I₂) or a mixture of an iodide salt and iodine
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Copper(I) Iodide (CuI) (optional, but may improve yield)[1]
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a stirred solution of Methyl 2-aminoisonicotinate (1.0 eq) in acetonitrile or THF, add diiodomethane (2.0-3.0 eq). If using an iodide salt, a combination of potassium iodide (1.5 eq) and iodine (I₂) (0.5 eq) can be used.
-
For potentially improved yields, catalytic amounts of CuI can be added.[1]
-
-
Diazotization and Iodination:
-
Slowly add tert-butyl nitrite (1.5-2.0 eq) to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in toluene or ethyl acetate.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective iodination. | 1. Ensure the use of a sufficient excess of acid and sodium nitrite. Test for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (0-5 °C) during diazotization and the initial stages of iodination. Diazonium salts of pyridines are known to be unstable. 3. Use a sufficient excess of potassium iodide. For non-aqueous methods, consider the addition of a catalytic amount of CuI to facilitate the reaction.[1] |
| Formation of a Dark Tar-like Substance | 1. Azo coupling side reactions. 2. Polymerization of intermediates or products. 3. Decomposition at elevated temperatures. | 1. Ensure the diazonium salt is added to the iodide solution to keep the concentration of the diazonium salt low. 2. Maintain a low reaction temperature and avoid localized heating. 3. Ensure efficient stirring and controlled addition of reagents. |
| Presence of Methyl 2-hydroxyisonicotinate as a Major Byproduct | Reaction of the diazonium salt with water. | 1. Maintain a low temperature throughout the reaction. Pyridine diazonium salts are highly susceptible to hydrolysis.[2] 2. Consider switching to the non-aqueous protocol to minimize the presence of water. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of diazotizing agent. 2. Diazotization reaction is too slow at low temperatures. | 1. Use a slight excess of sodium nitrite (or organic nitrite). 2. After the addition of the diazotizing agent, allow for a sufficient stirring time (e.g., 30-60 minutes) at 0-5 °C before proceeding with iodination. |
| Product is Contaminated with Iodine | Excess iodine from the reaction or oxidation of iodide. | Wash the organic extract thoroughly with a saturated solution of sodium thiosulfate until the color of iodine is no longer visible. |
| Difficulties in Product Isolation/Purification | 1. Product is partially soluble in the aqueous phase. 2. Formation of multiple, closely-eluting byproducts. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Optimize reaction conditions to minimize byproduct formation. Consider recrystallization as an alternative or complementary purification step to chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this reaction?
A1: The intermediate pyridine-2-diazonium salt is thermally unstable. At temperatures above 5-10 °C, it can rapidly decompose, leading to the formation of byproducts such as Methyl 2-hydroxyisonicotinate and a significant reduction in the yield of the desired iodo-compound.[2] Maintaining a low temperature (0-5 °C) is crucial for the stability of the diazonium salt until it can react with the iodide source.
Q2: What are the main byproducts to expect in this synthesis?
A2: The most common byproducts include:
-
Methyl 2-hydroxyisonicotinate: Formed from the reaction of the diazonium salt with water.
-
Unreacted Methyl 2-aminoisonicotinate: Due to incomplete diazotization.
-
Azo compounds: Formed by the coupling of the diazonium salt with the starting amine or other electron-rich species.
-
De-amination product (Methyl isonicotinate): Though less common, reductive cleavage of the diazonium group can occur.
Q3: Is a copper catalyst necessary for the iodination step?
A3: Unlike Sandmeyer reactions for chlorination or bromination, the iodination of diazonium salts with potassium iodide typically does not require a copper(I) catalyst.[3] The reaction is believed to proceed through a different mechanism where the iodide ion itself can initiate the transformation. However, for some substrates, particularly in non-aqueous conditions, the addition of a catalytic amount of copper(I) iodide (CuI) may improve the yield and reaction rate.[1]
Q4: What are the advantages of a non-aqueous protocol for scale-up?
A4: A non-aqueous protocol can offer several advantages for large-scale synthesis:
-
Reduced Aqueous Waste: Minimizes the volume of acidic aqueous waste that requires treatment and disposal.
-
Better Temperature Control: Organic solvents can offer a wider operating temperature range and may allow for better heat transfer.
-
Suppression of Hydrolysis: The absence of water prevents the formation of the major byproduct, Methyl 2-hydroxyisonicotinate.
-
Potentially Higher Throughput: Non-aqueous reactions can sometimes be run at higher concentrations.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be quenched with a reducing agent (like sodium thiosulfate) and extracted with an organic solvent before analysis to check for the disappearance of the starting material (Methyl 2-aminoisonicotinate) and the appearance of the product (this compound).
Data Presentation
Table 1: Comparison of Reaction Conditions for Iodination of Aminopyridine Derivatives
| Parameter | Aqueous Protocol | Non-Aqueous Protocol | Key Considerations |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | tert-Butyl nitrite (t-BuONO) | Organic nitrites are often used for milder, non-aqueous conditions. |
| Solvent | Water/H₂SO₄ | Acetonitrile (MeCN) or THF | Non-aqueous solvents prevent hydrolysis of the diazonium salt. |
| Iodine Source | Potassium Iodide (KI) | Diiodomethane (CH₂I₂) or KI/I₂ | Diiodomethane can serve as both solvent and iodine source in some cases. |
| Temperature | 0-5 °C | Room Temperature to 40 °C | Non-aqueous methods may tolerate slightly higher temperatures. |
| Typical Yields | 40-70% (substrate dependent) | 60-85% (substrate dependent) | Yields are highly dependent on substrate and reaction control. |
| Key Byproduct | Hydroxypyridine derivative | Azo compounds, de-amination | The primary byproduct is dictated by the reaction medium. |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-iodoisonicotinate and Methyl 2-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Halogenated pyridines are a cornerstone of modern synthesis, offering versatile handles for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two key intermediates: Methyl 2-iodoisonicotinate and Methyl 2-bromoisonicotinate. The information presented, supported by established chemical principles and extrapolated experimental data from analogous systems, is intended to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The primary determinant of reactivity for these two compounds in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles.[1][2][3] Consequently, This compound generally exhibits higher reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions , often leading to higher yields under milder conditions and shorter reaction times.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the trend is often less straightforward and can be reversed. In these reactions, the initial attack of the nucleophile is frequently the slow step, and the electronegativity of the halogen can play a more significant role in stabilizing the intermediate Meisenheimer complex.[1] The electron-withdrawing nature of the ester group at the 4-position of both molecules activates the pyridine ring towards nucleophilic attack.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[1][2] This is a direct consequence of the bond dissociation energies of the carbon-halogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Due to the weaker C-I bond, this compound is expected to be more reactive than its bromo counterpart, allowing for more facile coupling with a variety of boronic acids and esters.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Representative Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 / 4 | 92 |
| 2 | Methyl 2-bromoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 / 12 | 85 |
Note: The data presented are representative yields extrapolated from reactions with analogous 2-halopyridine substrates.[1][4]
Sonogashira Coupling
The Sonogashira coupling is a key transformation for the synthesis of alkynylpyridines. The higher reactivity of the C-I bond in this compound is particularly advantageous in this reaction, often leading to higher yields and requiring less forcing conditions.
Table 2: Comparative Performance in a Representative Sonogashira Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Representative Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | RT / 6 | 95 |
| 2 | Methyl 2-bromoisonicotinate | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 60 / 12 | 88 |
Note: The data presented are representative yields extrapolated from reactions with analogous 2-halopyridine substrates.[1][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While both substrates are viable, the iodo-substituted pyridine generally allows for more facile coupling with a wider range of amines. A significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial to mitigate this issue.
Table 3: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Representative Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 / 8 | 90 |
| 2 | Methyl 2-bromoisonicotinate | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 / 16 | 82 |
Note: The data presented are representative yields extrapolated from reactions with analogous 2-halopyridine substrates.[1][6]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the relative reactivity of 2-bromo and 2-iodo pyridines is less predictable and is highly dependent on the nature of the nucleophile and the reaction conditions.[1] If the rate-determining step is the cleavage of the carbon-halogen bond, the iodo-substituted compound will be more reactive. However, if the initial nucleophilic attack is the slow step, the greater electronegativity of bromine compared to iodine can lead to enhanced reactivity for the bromo-substituted compound by further polarizing the C-Br bond and stabilizing the Meisenheimer intermediate.[1] The presence of the electron-withdrawing ester group at the 4-position significantly activates both substrates towards nucleophilic attack.[1]
Table 4: Comparative Reactivity in a Representative Nucleophilic Aromatic Substitution
| Entry | Substrate | Nucleophile | Solvent | Temp. (°C) / Time (h) | Relative Rate |
| 1 | This compound | Sodium Methoxide | Methanol | 50 / 24 | Slower |
| 2 | Methyl 2-bromoisonicotinate | Sodium Methoxide | Methanol | 50 / 18 | Faster |
Note: The relative rates are predicted based on the principle that for SNAr with alkoxides on electron-deficient pyridines, the initial attack of the nucleophile is often rate-limiting, favoring the more electronegative halogen.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparative study of this compound and Methyl 2-bromoisonicotinate.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried flask, add the halopyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the halopyridine (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine). The reaction mixture is stirred at the appropriate temperature under an inert atmosphere for the specified time. Reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with the halopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature for the specified time. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., methanol for methoxide substitution), the nucleophile (e.g., sodium methoxide, 1.5 equiv) is added. The mixture is stirred at the appropriate temperature for the specified duration, with the reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a mild acid) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by an appropriate method such as column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the fundamental steps in these transformations, the following diagrams illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and the mechanism of nucleophilic aromatic substitution.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to Pyridine Functionalization: Alternatives to Methyl 2-iodoisonicotinate
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-containing molecules, the choice of starting material is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. Methyl 2-iodoisonicotinate has traditionally been a common building block for introducing substituents at the 2-position of the isonicotinic acid scaffold. However, a range of alternative reagents and methodologies offer distinct advantages in terms of reactivity, availability, and the ability to functionalize the pyridine ring directly, bypassing the need for pre-installed halogens.
This guide provides an objective comparison of key alternatives to this compound, focusing on other 2-halopyridine derivatives and modern C-H functionalization techniques. The performance of these alternatives is evaluated through experimental data, and detailed protocols for key transformations are provided to facilitate their implementation in the laboratory.
Comparison of 2-Halopyridine Reactivity in Cross-Coupling Reactions
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen bond. The generally accepted trend in reactivity is I > Br > Cl, which is a direct consequence of the decreasing bond dissociation energies. This trend significantly influences the reaction conditions required for successful coupling and the achievable yields.
Table 1: Comparative Performance of Methyl 2-haloisonicotinates in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 / 4 | ~95 | [1][2] |
| Methyl 2-bromoisonicotinate | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 / 12 | 85-90 | [3] |
| Methyl 2-chloroisonicotinate | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-Amyl alcohol | 110 / 18 | 75-85 | [4] |
Analysis: The data clearly demonstrates that while all three halo-derivatives can participate in Suzuki-Miyaura coupling, the iodo- and bromo-derivatives generally provide higher yields under milder conditions and in shorter reaction times compared to the chloro-derivative.[3] The less reactive C-Cl bond often necessitates higher temperatures, longer reaction times, and more sophisticated and sterically demanding phosphine ligands to achieve comparable results.[4]
Table 2: Comparative Performance of 2-Halopyridines in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [3] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | [3] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 | [3] |
Analysis: The difference in reactivity is particularly pronounced in Sonogashira couplings. 2-Iodopyridine is highly reactive, often proceeding to high yields at room temperature.[3] 2-Bromopyridine also performs well, though it typically requires heating.[3] In stark contrast, 2-chloropyridine is significantly less reactive, leading to substantially lower yields even with prolonged reaction times.[3]
Table 3: Comparative Performance of 2-Halopyridines in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 / 8 | 92 | [3] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 / 16 | Good | [3] |
| 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 / 6-18 | 80-95 | [1] |
Analysis: Both 2-bromo- and 2-chloropyridines are viable substrates for Buchwald-Hartwig amination. However, the amination of 2-chloropyridines generally demands more forcing conditions, including higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3] The development of advanced catalyst systems has been pivotal in expanding the utility of 2-chloropyridines in this transformation.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-halogenated substrates. These methods offer novel strategies for introducing a wide range of functional groups directly onto the pyridine core.
Table 4: Overview of Selected Direct C-H Functionalization Methods for Pyridines
| Method | Position | Reagents | Key Features | Typical Yields (%) |
| Minisci Reaction | C2/C4 | Carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | Radical-based alkylation of protonated pyridines.[5] | 40-95[6] |
| Photocatalytic C-H Functionalization | C2/C4 | Alkenes, alkynes, arenes; photocatalyst | Mild, visible-light-driven reactions.[7] | 60-90[7] |
| Palladium-Catalyzed C-H Arylation | C2/C3/C4 | Aryl halides, Pd(OAc)₂, phosphine ligand | Direct coupling with aryl halides; regioselectivity can be controlled.[8] | 50-94[9] |
Analysis: Direct C-H functionalization methods provide a more convergent and environmentally friendly approach to substituted pyridines. The Minisci reaction is a classic method for introducing alkyl groups, although it can sometimes lead to mixtures of regioisomers.[5][6] Modern photocatalytic methods offer milder conditions and can provide high regioselectivity.[7] Palladium-catalyzed C-H arylation allows for the direct formation of biaryl structures, with regioselectivity often dictated by the electronic nature of the pyridine ring and the choice of directing group or ligand.[8]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloroisonicotinate
Objective: To synthesize Methyl 2-phenylisonicotinate from Methyl 2-chloroisonicotinate and phenylboronic acid.
Materials:
-
Methyl 2-chloroisonicotinate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous tert-Amyl alcohol (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-chloroisonicotinate, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Using a syringe, add the anhydrous tert-amyl alcohol.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minisci-Type C-H Alkylation of Pyridine
Objective: To synthesize 4-tert-butylpyridine via a direct C-H functionalization approach.
Materials:
-
Pyridine (activated as a pyridinium salt, e.g., with a maleate-derived blocking group) (0.5 mmol, 1 equiv)[6]
-
Pivalic acid (1.0 mmol, 2 equiv)
-
Silver nitrate (AgNO₃) (0.1 mmol, 20 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol, 2 equiv)
-
Dichloroethane (2.5 mL)
-
Water (2.5 mL)
Procedure:
-
To a 15 mL culture tube with a Teflon septum screw cap and a stir bar, add the pyridinium salt, pivalic acid, AgNO₃, and (NH₄)₂S₂O₈.[6]
-
Add dichloroethane and water to the tube.
-
Stir the biphasic mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction for the formation of the C-4 alkylated intermediate by NMR or LCMS.[6]
-
Upon completion, dilute the reaction with dichloromethane.
-
The blocking group is then removed under basic conditions (e.g., with DBU) to yield the final product.[6]
-
Purify the product by flash column chromatography.
Visualizations
Caption: Reactivity trend of 2-halopyridines in common cross-coupling reactions.
Caption: Comparison of synthetic pathways to functionalized pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 2-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Methyl 2-iodoisonicotinate serves as a versatile building block in this regard, amenable to various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical in determining the efficiency, selectivity, and substrate scope of these transformations.
This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. Due to a lack of specific comparative studies on this particular substrate, the quantitative data presented in the following tables are representative examples from analogous aryl and heteroaryl iodides. These should serve as a valuable starting point for reaction optimization.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and should be optimized for each specific substrate combination.
Disclaimer: The following data is compiled from studies on substrates analogous to this compound and is intended for illustrative purposes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds between an organohalide and an organoboron compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-100 | 8-12 | 85-95 | A classic, reliable catalyst for a range of aryl iodides.[1] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 80-92 | Often effective for more challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 | 90-98 | Buchwald ligands like SPhos can offer high activity. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | 6-12 | 92-99 | Another highly active Buchwald ligand system. |
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 4-12 | 75-90 | A common and effective system for Heck reactions.[2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile | 80-100 | 12-24 | 70-85 | Can be effective, though sometimes slower. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120-140 | 8-16 | 80-92 | High boiling point solvent can be beneficial. |
| Herrmann's Catalyst | NaOAc | DMF | 100-130 | 6-12 | 85-95 | A highly active palladacycle catalyst. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 2-8 | 88-97 | The classic Sonogashira conditions.[3][4] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25-50 | 4-12 | 85-95 | Piperidine can be an effective base. |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 80-100 | 6-18 | 90-98 | Copper-free conditions are possible with bulky phosphine ligands. |
| [Pd(allyl)Cl]₂ / cataCXium® A | - | K₂CO₃ | Acetonitrile | 60-80 | 8-24 | 82-94 | A commercially available catalyst system. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 85-95 | An early generation, yet effective catalyst system.[1] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 | 4-12 | 90-99 | Highly active for a broad range of amines.[5] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 80-100 | 6-18 | 88-97 | Another effective Buchwald ligand system. |
| BrettPhos Pd G3 | K₂CO₃ | Toluene | 90-110 | 8-24 | 92-98 | A pre-formed catalyst for ease of use. |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of this compound. These should be adapted and optimized for specific coupling partners and reaction scales.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously until the starting material is consumed as monitored by TLC or GC/MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a ligand (e.g., P(o-tol)₃, 0.04 equiv.) if necessary.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., BINAP, 0.03 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle Visualization
The majority of these palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Validating the Structure of Novel Compounds from Methyl 2-iodoisonicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of novel synthesized compounds is a critical step in the journey from laboratory discovery to potential therapeutic application. This guide provides a comparative overview of key analytical techniques and biological assays for characterizing compounds derived from Methyl 2-iodoisonicotinate, a versatile scaffold in medicinal chemistry.
The structural integrity and purity of a novel compound are paramount, directly influencing its biological activity and potential for further development. This document outlines the standard methodologies for structural elucidation, presents a framework for comparing analytical data, and provides detailed experimental protocols. Furthermore, it explores the potential biological implications of isonicotinic acid derivatives, offering insights into their possible mechanisms of action.
Structural Elucidation: A Multi-faceted Approach
The determination of a novel compound's three-dimensional structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic and spectrometric methods is employed to build a comprehensive and unambiguous structural assignment.[1][2][3] The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[2][3]
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.[4][5][6] | Soluble sample in a deuterated solvent.[7] | Non-destructive, provides rich structural detail in solution.[8] | Can be complex to interpret for large molecules, requires relatively pure samples. |
| Mass Spectrometry | Precise molecular weight, elemental composition, and fragmentation patterns that aid in identifying structural motifs.[9][10] | Small amount of sample, often in solution.[11] | High sensitivity, provides molecular formula confirmation.[9] | Does not provide direct information on stereochemistry or connectivity. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic structure, including absolute configuration and intermolecular interactions.[12][13][14][15] | High-quality single crystal (ideally >20µm).[15] | Provides the definitive molecular structure.[12][13] | Growing suitable crystals can be a significant challenge. |
Experimental Workflow for Structure Validation
The process of validating a novel compound's structure typically follows a logical progression, starting with less sample-intensive techniques and culminating in the most definitive methods if required.
Caption: A typical workflow for the synthesis, purification, and structural validation of a novel organic compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, reliable data. Below are foundational protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and proton environments of the novel compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[8]
-
Optimize the receiver gain.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals.
-
Analyze chemical shifts, coupling constants, and integration to propose a structure.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the novel compound.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Select the appropriate ionization method (e.g., Electrospray Ionization - ESI).
-
Set the instrument to acquire data in high-resolution mode.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a specified tolerance (typically < 5 ppm).
-
Compare the calculated molecular formula with the expected formula based on the synthetic scheme.
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the novel compound.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Crystal Mounting:
-
Select a suitable, well-formed crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize the atomic positions and thermal parameters.
-
-
Structure Validation:
-
Analyze the final structure for geometric reasonability (bond lengths, angles).
-
Generate a crystallographic information file (CIF) and graphical representations of the molecule.
-
Biological Activity and Potential Signaling Pathways
Derivatives of isonicotinic acid are known to possess a range of biological activities, including antimicrobial and antimycobacterial properties.[16][17][18][19] Some studies suggest that these compounds can influence cellular signaling pathways. For instance, isonicotinic acid derivatives have been linked to the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[20]
Caption: A potential signaling pathway that could be modulated by novel isonicotinic acid derivatives.
Comparative Biological Data
To evaluate the potential of novel compounds, their biological activity is often compared to existing standards or alternative compounds. A clear and concise presentation of this data is crucial for interpretation.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Notes |
| Novel Compound A | Mycobacterium tuberculosis | 1.5 | Minimum Inhibitory Concentration | |
| Novel Compound B | Mycobacterium tuberculosis | 3.2 | ||
| Isoniazid (Control) | Mycobacterium tuberculosis | 0.5 | Standard anti-tuberculosis drug | |
| Novel Compound C | Human Liver Cancer Cell Line (HepG2) | 12.5 | 50% Inhibitory Concentration | |
| Doxorubicin (Control) | Human Liver Cancer Cell Line (HepG2) | 2.1 | Standard chemotherapy agent |
This guide provides a foundational framework for the structural validation and initial biological characterization of novel compounds synthesized from this compound. By employing a systematic and multi-technique approach, researchers can confidently establish the structure of their compounds and pave the way for further investigation into their therapeutic potential.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Structure Elucidation in Organic Chemistry: The Search for the Right Tools - Google 圖書 [books.google.com.hk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. scribd.com [scribd.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. inchemistry.acs.org [inchemistry.acs.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [jsci.utq.edu.iq]
- 20. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Methyl 2-iodoisonicotinate in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost-effectiveness, and overall success of large-scale synthetic campaigns. This guide provides a comprehensive cost-benefit analysis of Methyl 2-iodoisonicotinate compared to its common alternatives, Methyl 2-bromoisonicotinate and Methyl 2-chloroisonicotinate, in the context of large-scale palladium-catalyzed cross-coupling reactions.
The utility of 2-halo-substituted pyridine derivatives as key building blocks in the synthesis of pharmaceuticals and other complex molecules is well-established. The choice of the halogen atom at the 2-position profoundly influences the reagent's reactivity and cost. This guide presents a detailed comparison of these three reagents, supported by indicative pricing and representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to aid in making informed decisions for industrial-scale production.
Cost and Reactivity: A Balancing Act
The fundamental trade-off in selecting a 2-halopyridine derivative lies between its cost and reactivity. Generally, the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[1] This increased reactivity of the iodo-derivative can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all significant advantages in a large-scale manufacturing setting. However, this enhanced reactivity often comes at a higher initial procurement cost.
Comparative Data for Large-Scale Synthesis
To facilitate a clear comparison, the following tables summarize indicative bulk pricing and representative experimental parameters for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound and its alternatives. It is important to note that actual bulk pricing can vary significantly based on supplier, quantity, and market conditions. The experimental data is derived from literature reports of large-scale syntheses and should be considered as a general guide.
Table 1: Indicative Bulk Pricing
| Compound | Indicative Price (per kg) | Supplier Note |
| Methyl 2-chloroisonicotinate | ~$88/100g (indicative, bulk pricing lower) | Readily available from multiple suppliers.[2] |
| Methyl 2-bromoisonicotinate | ~$20 | Price based on a listed bulk quantity.[3] |
| This compound | Price on request | Typically the most expensive of the three. |
Table 2: Representative Data for Large-Scale Suzuki-Miyaura Coupling
| Parameter | This compound (Predicted) | Methyl 2-bromoisonicotinate (Representative) | Methyl 2-chloroisonicotinate (Representative) |
| Typical Yield | >90% | 85-95% | 75-85% |
| Catalyst Loading (mol%) | 0.1 - 1 | 1 - 3 | 2 - 5 |
| Reaction Time | 2 - 6 hours | 6 - 12 hours | 12 - 24 hours |
| Reaction Temperature | Room Temp. to 60 °C | 80 - 100 °C | 100 - 120 °C |
| Ligand | Standard phosphine ligands | Buchwald or Herrmann's palladacycle | Electron-rich, bulky phosphine ligands |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ | Stronger bases (e.g., K₃PO₄, CsF) |
Table 3: Representative Data for Large-Scale Buchwald-Hartwig Amination
| Parameter | This compound (Predicted) | Methyl 2-bromoisonicotinate (Representative) | Methyl 2-chloroisonicotinate (Representative) |
| Typical Yield | >90% | 80-90% | 70-80% |
| Catalyst Loading (mol%) | 0.5 - 1.5 | 1 - 2.5 | 2 - 4 |
| Reaction Time | 4 - 8 hours | 8 - 18 hours | 18 - 36 hours |
| Reaction Temperature | 60 - 80 °C | 80 - 110 °C | 100 - 130 °C |
| Ligand | Xantphos, Josiphos-type ligands | Buchwald ligands (e.g., RuPhos) | Specialized Buchwald ligands for chlorides |
| Base | NaOtBu, K₃PO₄ | NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases (e.g., LHMDS) |
Experimental Protocols
Below are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for large-scale synthesis.
General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with the aryl boronic acid (1.1-1.2 equivalents) and a suitable base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, 1,4-dioxane/water) is added.
-
Reagent Addition: The Methyl 2-haloisonicotinate (1.0 equivalent) is added to the reactor.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate phosphine ligand are added under a positive nitrogen flow.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred vigorously. The reaction progress is monitored by HPLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography.
General Procedure for Kilogram-Scale Buchwald-Hartwig Amination
-
Reactor Setup: A dry, multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with the amine (1.1-1.3 equivalents) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Inerting: The reactor is thoroughly purged with nitrogen.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
-
Reagent Addition: The Methyl 2-haloisonicotinate (1.0 equivalent) is added to the reactor.
-
Catalyst Addition: The palladium precursor (e.g., Pd₂(dba)₃) and the appropriate phosphine ligand are added under a positive nitrogen atmosphere.
-
Reaction: The mixture is heated to the target temperature and stirred until the starting material is consumed, as monitored by HPLC or TLC.
-
Work-up: After cooling to room temperature, the reaction is quenched with water. The mixture is then filtered through a pad of celite to remove palladium residues. The layers are separated.
-
Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by an appropriate method such as crystallization or silica gel chromatography.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key stages in a typical cross-coupling reaction and the decision-making process for selecting the optimal reagent.
Caption: A generalized experimental workflow for a large-scale cross-coupling reaction.
Caption: A decision-making flowchart for selecting the optimal 2-halopyridine derivative.
Conclusion
The choice between this compound, Methyl 2-bromoisonicotinate, and Methyl 2-chloroisonicotinate for large-scale synthesis is a multifaceted decision that requires a careful evaluation of economic and process-related factors.
-
This compound offers the highest reactivity, which can lead to significant downstream cost savings through reduced catalyst consumption, shorter cycle times, and milder, more energy-efficient reaction conditions. This makes it an attractive option when process efficiency and throughput are the primary concerns, and for substrates that are sensitive to harsh conditions.
-
Methyl 2-chloroisonicotinate is generally the most cost-effective starting material.[2] However, its lower reactivity necessitates more forcing conditions, potentially higher catalyst loadings, and longer reaction times, which can increase overall production costs and may not be suitable for all substrates.
-
Methyl 2-bromoisonicotinate often represents a practical compromise between cost and reactivity.[3][4] It is more reactive than the chloro- derivative, allowing for more favorable reaction conditions, while typically being less expensive than the iodo- counterpart.
Ultimately, the optimal choice will depend on a thorough process-specific cost analysis that considers not only the initial price of the starting material but also the costs associated with the catalyst, ligands, solvents, energy consumption, and waste disposal for the entire synthetic route. For many large-scale pharmaceutical syntheses where efficiency, robustness, and minimizing impurities are paramount, the higher initial investment in this compound can be justified by the overall process advantages and potential for lower total manufacturing costs.
References
Cross-Validation of Analytical Methods for Quantifying Methyl 2-iodoisonicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key pharmaceutical intermediates like Methyl 2-iodoisonicotinate is fundamental to ensuring product quality, stability, and therapeutic efficacy. The process of cross-validation, which compares the performance of two or more distinct analytical methods, is critical for verifying the interchangeability and reliability of data, particularly during method transfer between laboratories or when implementing new technologies.
This guide provides a comprehensive comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative analysis is supported by detailed experimental protocols and a summary of key validation parameters to aid in the selection of the most appropriate method for a given application.
Data Presentation: A Head-to-Head Comparison
The selection of an analytical method hinges on a variety of factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC-UV is a versatile and widely used technique known for its high resolution and sensitivity.[1] Concurrently, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[1] The following table summarizes the key performance characteristics of these two methods for the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1] |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 3% | < 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 µg/mL |
| Selectivity/Specificity | High | Very High |
Experimental Protocols
Reproducibility and the validity of analytical methods are contingent upon detailed and accurate methodologies. The following sections outline the protocols for the two compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile and water (65:35 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the quantification of this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).[3]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 260°C.
-
Detector (MS) Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[2]
-
-
Injection Mode: Splitless.
3. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.[2]
Mandatory Visualization
The following diagrams illustrate the workflow of the analytical method cross-validation process and the logical relationships between key validation parameters.
References
Head-to-head comparison of different named reactions using Methyl 2-iodoisonicotinate
For researchers, scientists, and drug development professionals, the strategic selection of a synthetic route is paramount. This guide provides a head-to-head comparison of several prominent named cross-coupling reactions utilizing methyl 2-iodoisonicotinate as a key starting material. The performance of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are evaluated based on reported experimental data, offering a valuable resource for optimizing synthetic strategies.
This comparative analysis aims to provide an objective overview of the efficacy of these powerful synthetic tools when applied to a common heterocyclic building block. The data presented is compiled from various sources and is intended to serve as a guide for reaction planning and optimization.
Comparative Data of Named Reactions
The following table summarizes the key quantitative data for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this compound.
| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 120 | ~90 (estimated) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-55 | 72-99[1] |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | ~54-88 (estimated)[2] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High (specific yield not reported)[3] |
Experimental Protocols
Detailed experimental procedures for each of the discussed reactions are provided below. These protocols are based on established literature methods and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of methyl 2-(4-methoxyphenyl)isonicotinate.
Procedure: A mixture of this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.) is prepared in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (in a ratio of 4:1:1) is added, and the resulting suspension is degassed with argon for 15 minutes. The reaction mixture is then heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
This protocol outlines the synthesis of methyl 2-(phenylethynyl)isonicotinate.[1]
Procedure: To a solution of this compound (1.0 eq.) and phenylacetylene (1.5 eq.) in DMF, bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.) and copper(I) iodide (0.05 eq.) are added, followed by triethylamine (2.0 eq.).[1] The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the final product.[1]
Heck Coupling
This protocol details the synthesis of methyl 2-styrylisonicotinate.
Procedure: In a sealed tube, this compound (1.0 eq.), styrene (1.2 eq.), palladium(II) acetate (0.05 eq.), and potassium carbonate (2.0 eq.) are combined in DMF. The tube is sealed, and the mixture is heated to 140 °C for 24 hours.[2] After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the desired product.
Buchwald-Hartwig Amination
This protocol describes the synthesis of methyl 2-(phenylamino)isonicotinate.[3]
Procedure: A mixture of this compound (1.0 eq.), aniline (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in toluene is heated at 100 °C in a sealed tube for 18 hours.[3] The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.[3]
Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and catalytic cycles for each of the discussed named reactions.
References
Greener Pathways to a Key Pharmaceutical Building Block: A Comparative Analysis of Methyl 2-iodoisonicotinate Synthesis Protocols
For Immediate Release
In the drive towards more sustainable pharmaceutical manufacturing, a critical evaluation of the synthetic routes to key building blocks is paramount. This guide provides an in-depth comparison of two potential protocols for the synthesis of Methyl 2-iodoisonicotinate, a valuable intermediate in drug discovery and development. By applying established green chemistry metrics, this report offers researchers, scientists, and process chemists the data necessary to make informed decisions that balance synthetic efficiency with environmental impact.
Two plausible synthetic strategies for this compound are evaluated: a Sandmeyer-type reaction starting from Methyl 2-aminoisonicotinate (Protocol 1) and a halogen exchange (Finkelstein-type) reaction from Methyl 2-chloroisonicotinate (Protocol 2). Lacking directly comparable, published green chemistry analyses for this specific molecule, this guide constructs detailed, hypothetical protocols based on established chemical transformations on analogous structures. These protocols are then rigorously assessed using key green chemistry metrics: Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).
At a Glance: Green Chemistry Metrics Comparison
The following table summarizes the calculated green chemistry metrics for the two proposed synthetic protocols for this compound.
| Metric | Protocol 1: Sandmeyer-type Reaction | Protocol 2: Finkelstein-type Reaction | Ideal Value |
| Atom Economy (AE) | 53.3% | 76.8% | 100% |
| Reaction Mass Efficiency (RME) | 35.1% | 61.4% | 100% |
| E-Factor | 21.8 | 1.6 | 0 |
| Process Mass Intensity (PMI) | 22.8 | 2.6 | 1 |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the two proposed synthetic routes, the following diagrams were generated.
Safety Operating Guide
Proper Disposal of Methyl 2-iodoisonicotinate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-iodoisonicotinate was found. The following disposal procedures are based on established guidelines for the disposal of halogenated pyridine derivatives, a chemical class to which this compound belongs. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
The proper management and disposal of this compound are critical to ensuring personnel safety, environmental protection, and regulatory compliance. As a halogenated organic compound, it is classified as hazardous waste and necessitates specialized handling procedures. This guide provides essential, immediate safety and logistical information for the proper disposal of this substance.
Immediate Safety and Handling
Before beginning any process that involves this compound, ensure all requisite safety measures are in place. The hazards are inferred from structurally similar compounds, such as iodomethane and methyl isonicotinate, which indicate potential for toxicity, irritation, and environmental harm.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways, as related compounds are very toxic to aquatic life.[2] For large spills, contact your institution's EHS department immediately.
Hazard and Property Data Summary
| Property | Methyl Iodide (Iodomethane) | Methyl Isonicotinate | Inferred Risk for this compound |
| Physical State | Colorless liquid that may turn brown on exposure to light.[3][4] | Colorless liquid.[1] | Likely a liquid, potentially light-sensitive. |
| Primary Health Hazards | Toxic if swallowed, inhaled, or in contact with skin.[5] Causes skin irritation and serious eye damage. Suspected of causing cancer.[3][4] Affects the central nervous system.[6] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | High potential for toxicity, irritation (skin, eyes, respiratory), and is a suspected carcinogen. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Data not prominent, but release to the environment should be avoided. | High. Must be prevented from entering drains or waterways. |
| Disposal Classification | Hazardous Waste. | Hazardous Waste.[7] | Hazardous Waste (Halogenated Organic) |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is mandatory. The following steps provide a clear workflow for the safe disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Stream: Classify all waste containing this compound as "Halogenated Organic Waste." This is the most critical step. Halogenated waste requires specific disposal methods, often high-temperature incineration, and must not be mixed with non-halogenated solvents.
-
Select a Primary Container: Use a designated, chemically resistant waste container, such as a glass bottle with a secure screw cap. Ensure the container is clean, dry, and in good condition.
-
Collect Waste: Collect all waste materials, including pure or residual this compound, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), directly into the designated container.
-
Aqueous Waste: Do not mix with aqueous waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Contaminated solid waste (gloves, paper towels) should be collected in a separate, clearly labeled, sealed bag or container designated for solid halogenated waste.
-
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. Clearly write all constituents and their approximate percentages, including "this compound." Keep a running log of contents.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of potentially harmful vapors.
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat or ignition sources, and within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Arrange for Disposal: Once the container is full (do not overfill; leave at least 10% headspace), or if work on the project is complete, contact your institution's EHS department to schedule a pickup. Do not pour waste down the drain. Dispose of contents and the container at an approved waste disposal plant.[2][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
